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  • Product: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
  • CAS: 1216997-10-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Analytical Applications of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Executive Summary Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS: 1216997-10-2) is a critical stable isotope-labeled standard and chemical intermediate utilized extensively in modern drug development and pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS: 1216997-10-2) is a critical stable isotope-labeled standard and chemical intermediate utilized extensively in modern drug development and pharmacokinetic (PK) profiling[1]. As a deuterated derivative of N,N-diethyl-2-(4-nitrophenoxy)ethanamine (CAS: 19881-36-8), this compound serves as a foundational building block in the synthesis of local anesthetics, protein kinase (PK) inhibitors, and other biologically active macromolecules.

For analytical scientists, the strategic placement of four deuterium atoms on the ethoxy linker provides an ideal internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide deconstructs the structural properties, synthetic pathways, and self-validating analytical protocols required to leverage this compound effectively in high-throughput laboratory environments.

Structural Elucidation and Physicochemical Properties

The molecular architecture of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 consists of a 4-nitrophenyl group attached via an ether linkage to a tetradeuterated ethyl chain (-CD2-CD2-), which terminates in a basic diethylamine moiety[2].

The causality behind placing the deuterium labels on the aliphatic ethoxy chain rather than the aromatic ring or the amine is rooted in metabolic and chemical stability . Aliphatic C-D bonds are highly resistant to hydrogen-deuterium (H/D) exchange in aqueous, acidic LC-MS mobile phases, whereas amine or aromatic protons can rapidly exchange with the solvent, leading to isotopic scrambling and loss of quantitative accuracy.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine
CAS Number 1216997-10-2[2]
Molecular Formula C12H14D4N2O3
Molecular Weight 242.31 g/mol [2]
Monoisotopic Mass 242.156 g/mol [2]
Topological Polar Surface Area (TPSA) 58.3 Ų[2]
Rotatable Bonds 6[2]
Isotopic Label Position Ethoxy linker (-CD2-CD2-)

Mechanistic Synthesis Pathway

The synthesis of the d4-labeled compound relies on a highly controlled, two-step nucleophilic substitution sequence.

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with a deuterium source, typically 1,2-dibromoethane-d4, in the presence of a mild base (e.g., K2CO3) and a polar aprotic solvent (DMF). The base deprotonates the phenol, creating a phenoxide ion that attacks the deuterated alkyl halide via an SN2 mechanism.

  • Amination: The resulting 1-(2-bromoethoxy-d4)-4-nitrobenzene intermediate undergoes a second SN2 substitution with diethylamine to yield the final product.

Synthesis Node1 4-Nitrophenol (Starting Material) Node3 1-(2-bromoethoxy-d4)-4-nitrobenzene (Intermediate) Node1->Node3 K2CO3, Heat Node2 1,2-Dibromoethane-d4 (Deuterium Source) Node2->Node3 Node5 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (Final Product) Node3->Node5 SN2 Substitution Node4 Diethylamine (Amination Agent) Node4->Node5

Fig 1: Two-step synthesis pathway of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Role in Drug Development and Pharmacokinetics

The unlabelled precursor (CAS: 19881-36-8) is a critical intermediate in synthesizing targeted therapies, particularly PK inhibitors and specialized local anesthetics. In pharmacokinetic profiling, quantifying these active pharmaceutical ingredients (APIs) in complex biological matrices (plasma, urine, CSF) is heavily hindered by matrix effects —where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer.

By utilizing Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 as an internal standard, researchers create a self-correcting analytical system. Because the d4-standard shares the exact physicochemical properties of the target analyte (differing only by a mass shift of +4 Da), it co-elutes perfectly during chromatography. Any matrix-induced ion suppression affecting the analyte will equally affect the d4-standard, ensuring the Analyte/IS ratio remains constant and accurate.

Self-Validating LC-MS/MS Analytical Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol establishes a self-validating loop for the quantification of diethyl(2-(4-nitrophenoxy)ethyl)amine derivatives using the d4 standard.

Workflow S1 1. Sample Prep Spike d4-IS into Matrix S2 2. Extraction Protein Precipitation S1->S2 S3 3. HPLC Newcrom R1 (Low Silanol) S2->S3 S4 4. MS/MS ESI+ MRM Detection S3->S4 S5 5. Validation QC & Analyte/IS Ratio S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow using the d4-internal standard.

Step-by-Step Methodology

Step 1: Matrix Spiking and Equilibration

  • Action: Aliquot 50 µL of biological plasma. Spike with 10 µL of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 working solution (e.g., 100 ng/mL). Vortex for 30 seconds.

  • Causality: Spiking before extraction ensures that any volumetric losses during sample handling apply equally to both the analyte and the IS, validating the recovery rate.

Step 2: Protein Precipitation (PPT)

  • Action: Add 150 µL of ice-cold Acetonitrile (MeCN) to the matrix. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: MeCN denatures and precipitates plasma proteins that would otherwise irreversibly bind to the HPLC column and cause massive ion suppression.

Step 3: Reverse-Phase HPLC Separation

  • Action: Inject 5 µL onto a specialized reverse-phase column, such as the Newcrom R1[3]. Use a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid.

  • Causality: The Newcrom R1 column is specifically engineered with low silanol activity[3]. Standard silica columns contain residual acidic silanol groups that interact strongly with the basic diethylamine moiety, causing severe peak tailing. Low-silanol columns ensure sharp, symmetrical peaks. Furthermore, while phosphoric acid is sometimes used for UV detection, it must be replaced with volatile Formic Acid for MS compatibility to prevent source fouling[3].

Step 4: ESI-MS/MS Detection (Positive Ion Mode)

  • Action: Monitor the transitions via Multiple Reaction Monitoring (MRM). The d4-standard will have a precursor ion of m/z 243.3 [M+H]+.

  • Causality: Operating in ESI+ leverages the basicity of the tertiary amine, which readily accepts a proton from the formic acid in the mobile phase, yielding exceptional sensitivity.

Step 5: System Suitability and Validation (SST)

  • Action: Before running unknown samples, inject a blank matrix, a zero sample (matrix + IS), and three Quality Control (QC) levels (Low, Mid, High).

  • Causality: This creates a self-validating system. The blank proves there is no carryover; the zero sample proves the d4-IS does not contain unlabelled analyte impurities; and the QCs ensure the calibration curve has not drifted.

References

  • SIELC Technologies. "Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column". Available at:[Link]

Sources

Exploratory

Isotopic Fidelity in Mass Spectrometry: A Technical Guide to Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Executive Summary In the realm of quantitative bioanalysis and pharmacokinetics, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. Diethyl[2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of quantitative bioanalysis and pharmacokinetics, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS 1216997-10-2) serves as a premium Stable Isotope-Labeled Internal Standard (SIL-IS). As a deuterated analog of the basic ether building block Diethyl[2-(4-nitrophenoxy)ethyl]amine, it is utilized to correct for matrix effects, extraction losses, and ion suppression during the quantification of related active pharmaceutical ingredients (APIs) and kinase inhibitor intermediates.

This whitepaper details the exact mass calculations, molecular weight distinctions, and the mechanistic causality behind its application in self-validating analytical workflows.

Molecular Characterization: Exact Mass vs. Molecular Weight

A critical distinction in high-resolution mass spectrometry (HRMS) is the difference between average molecular weight and monoisotopic exact mass. While molecular weight accounts for the natural terrestrial abundance of all isotopes (useful for bulk synthetic weighing), the exact mass is calculated using only the most abundant, lowest-mass isotopes (e.g., 12 C, 1 H, 2 H/D, 14 N, 16 O). Mass spectrometers measure the mass-to-charge ratio ( m/z ) of this specific monoisotopic peak.

For Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, the incorporation of four deuterium atoms shifts the molecular formula from C 12​ H 18​ N 2​ O 3​ to C 12​ H 14​ D 4​ N 2​ O 3​ .

MassCalc Total Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Exact Mass: 242.1568 Da C Carbon (C12) 12 x 12.00000 = 144.00000 Da Total->C H Hydrogen (H14) 14 x 1.007825 = 14.10955 Da Total->H D Deuterium (D4) 4 x 2.014102 = 8.05641 Da Total->D N Nitrogen (N2) 2 x 14.003074 = 28.00615 Da Total->N O Oxygen (O3) 3 x 15.994915 = 47.98475 Da Total->O

Logical breakdown of monoisotopic mass contributions for the d4-labeled compound.

Quantitative Mass Comparison

To configure Multiple Reaction Monitoring (MRM) transitions, the exact mass must be used to determine the precursor ion[M+H] + . The table below summarizes the critical quantitative data comparing the unlabeled compound to its deuterated counterpart .

PropertyUnlabeled Target Analyted4-Labeled SIL-IS
CAS Number 19881-36-81216997-10-2
Molecular Formula C 12​ H 18​ N 2​ O 3​ C 12​ H 14​ D 4​ N 2​ O 3​
Monoisotopic Exact Mass 238.1317 Da242.1568 Da
Average Molecular Weight 238.283 g/mol 242.311 g/mol
Precursor Ion [M+H] + m/z 239.14m/z 243.16
Mass Shift ( Δ ) -+4.025 Da

The Causality of Deuteration in LC-MS/MS

As an Application Scientist, one must ask: Why synthesize a d4 analog instead of a d2 or d3 variant?

The causality lies in isotopic cross-talk mitigation . Natural carbon contains approximately 1.1% 13 C. In a highly concentrated biological sample, the unlabeled analyte (C 12​ ) will naturally produce M+1, M+2, and even M+3 isotopic peaks. If a d2-labeled internal standard were used, the M+2 peak of the unlabeled drug could bleed into the internal standard's MRM channel, falsely elevating the IS signal and destroying the linearity of the calibration curve.

A mass shift of +4 Da guarantees that the SIL-IS precursor ion (m/z 243.16) is completely isolated from the natural isotopic envelope of the target analyte (m/z 239.14), ensuring absolute quantitative fidelity.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

A robust bioanalytical method cannot merely assume extraction efficiency; it must prove it continuously. The following protocol utilizes Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in a self-validating system.

LCMS_Workflow A Matrix Spike (d4-IS) B Protein Precipitation A->B C HPLC Separation (Newcrom R1) B->C D ESI-MS/MS (MRM Mode) C->D E Data Quantification D->E

Self-validating LC-MS/MS analytical workflow utilizing the d4-internal standard.

Step-by-Step Methodology

Step 1: System Suitability and Cross-Talk Validation (QC Check)

  • Action: Inject a High Limit of Quantification (HLOQ) sample of the unlabeled analyte without the d4-IS.

  • Causality: This step self-validates the absence of isotopic cross-talk. If a signal appears in the d4-IS MRM channel (m/z 243.2 100.1), it indicates isotopic contamination or instrument carryover, halting the run before precious samples are wasted.

Step 2: Matrix Spiking and Protein Precipitation

  • Action: Aliquot 50 µL of plasma. Spike with 10 µL of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 working solution (100 ng/mL). Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.

  • Causality: Spiking the d4-IS before extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte. Formic acid is critical here; it ensures the tertiary diethylamine group remains fully protonated, maximizing its solubility in the polar organic supernatant.

Step 3: Chromatographic Separation

  • Action: Centrifuge at 14,000 x g for 10 minutes. Inject 5 µL of the supernatant onto a Newcrom R1 HPLC column (3 µm particle size) . Mobile phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid.

  • Causality: Diethyl[2-(4-nitrophenoxy)ethyl]amine contains a highly basic tertiary amine. On traditional silica-based C18 columns, basic amines interact with unendcapped, acidic silanol groups, causing severe peak tailing. The Newcrom R1 column is specifically engineered with low silanol activity, ensuring sharp, Gaussian peaks that maximize the Signal-to-Noise (S/N) ratio.

Step 4: MRM Detection and Ratio Quantification

  • Action: Monitor transitions m/z 239.1 100.1 (Unlabeled) and m/z 243.2 100.1 (d4-IS) in positive Electrospray Ionization (ESI+) mode.

  • Causality: Because the d4-IS and the unlabeled analyte are chemically identical, they co-elute at the exact same retention time. Any ion suppression caused by invisible matrix components entering the MS source will suppress both ions equally. By plotting the ratio of their peak areas, the matrix effect mathematically cancels out, validating the final concentration.

References

  • Molport. "diethyl[2-(4-nitrophenoxy)ethyl]amine | 19881-36-8". Molport Chemical Database. Available at: [Link]

  • SIELC Technologies. "Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column". SIELC Applications. Available at:[Link]

Foundational

A Technical Guide to the Isotopic Purity Determination of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Introduction: The Critical Role of Isotopic Purity in Deuterated Drug Development In the landscape of modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopic Purity in Deuterated Drug Development

In the landscape of modern pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a promising approach to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This process, known as deuteration, can lead to improved therapeutic efficacy and reduced toxicity. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, a deuterated analogue, exemplifies this innovative strategy. However, the therapeutic success of such deuterated active pharmaceutical ingredients (APIs) is intrinsically linked to their isotopic purity.[1]

For regulatory bodies such as the FDA and EMA, deuterated compounds are considered new molecular entities.[2][3] This classification necessitates a comprehensive characterization of the drug substance, with a stringent focus on isotopic purity.[3] The presence of incompletely deuterated molecules, or isotopologues, can be considered impurities that may impact the drug's metabolism, efficacy, and safety profile.[1] Therefore, the precise and accurate determination of isotopic purity is not merely a quality control measure but a cornerstone of the entire drug development process, ensuring batch-to-batch consistency and the delivery of a safe and effective therapeutic agent.[4]

This in-depth technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for determining the isotopic purity of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4. We will delve into the core principles, provide detailed experimental protocols, and discuss the rationale behind the selection of specific analytical techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of deuterated compounds.

Defining Isotopic Purity: Enrichment vs. Species Abundance

Before delving into the analytical techniques, it is crucial to distinguish between two fundamental concepts: isotopic enrichment and species abundance.[4]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, if a starting material has a "99.5% D enrichment," it signifies a 99.5% probability of finding a deuterium atom at any given labeled site.[4]

  • Species Abundance: This term describes the percentage of the total molecular population that possesses a specific, complete isotopic composition.[4]

It is a common misconception that high isotopic enrichment directly translates to the same percentage of the fully deuterated species. In a molecule with multiple deuterium atoms like Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, the probability of all four designated positions being occupied by deuterium is a product of the individual enrichment probabilities. This results in a distribution of isotopologues (d0, d1, d2, d3, and d4). A rigorous analytical approach, therefore, must be capable of quantifying this entire distribution.

A Dual-Pronged Approach: The Synergy of Mass Spectrometry and NMR Spectroscopy

A comprehensive and robust determination of isotopic purity necessitates a multi-technique approach. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical strategy, each providing complementary and confirmatory data.[5][6][7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a highly sensitive technique that excels at separating and quantifying molecules based on their mass-to-charge ratio (m/z).[7][8] This allows for the direct measurement of the relative abundance of each isotopologue of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level.[6] Quantitative ¹H-NMR (qNMR) is exceptionally precise for measuring the minute amounts of residual protons at the deuterated sites.[4][9] Furthermore, ²H-NMR can be employed to directly observe the deuterium atoms and confirm their positions within the molecule.[1]

The combination of these techniques provides a complete picture of the isotopic composition, ensuring both quantitative accuracy and structural integrity.[5][6]

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive isotopic purity determination of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Isotopic Purity Workflow cluster_0 Sample Preparation cluster_3 Data Analysis & Reporting Sample Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Prep_MS Dilution in High-Purity Solvent (e.g., Methanol/Acetonitrile) Sample->Prep_MS Prep_NMR Dissolution in Deuterated Solvent (e.g., CDCl3 with Internal Standard) Sample->Prep_NMR LC_HRMS LC-HRMS Analysis Prep_MS->LC_HRMS qNMR Quantitative ¹H-NMR Analysis Prep_NMR->qNMR Acquire MS_Data Isotopologue Distribution (%d0, %d1, %d2, %d3, %d4) LC_HRMS->MS_Data H_NMR ¹H-NMR for Structural Confirmation qNMR->H_NMR H2_NMR ²H-NMR for Positional Verification qNMR->H2_NMR NMR_Data Residual Proton Quantification (Atom % D) qNMR->NMR_Data Final_Report Comprehensive Isotopic Purity Report MS_Data->Final_Report NMR_Data->Final_Report

Caption: Integrated workflow for isotopic purity determination.

Experimental Protocol: Isotopic Purity by LC-HRMS

This protocol outlines the procedure for determining the isotopologue distribution of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

1. Rationale and Causality:

The chromatographic separation step is crucial to isolate the analyte from any potential impurities that might interfere with the mass spectrometric analysis.[10] High-resolution mass spectrometry is essential to differentiate the isotopologues, which have very small mass differences.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[7]

    • Perform serial dilutions to a working concentration of approximately 1 µg/mL in the initial mobile phase.[7][9] The use of ultra-pure solvents is critical to minimize background noise.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of the analyte as a sharp, symmetrical peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[8][11]

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).[7]

    • Resolution: Set to a high resolving power (e.g., > 70,000) to ensure baseline separation of the isotopologue peaks.

    • Scan Range: A narrow scan range centered around the theoretical m/z of the protonated molecule [M+H]⁺.

  • Data Processing and Calculation:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, d3, and d4 species.

    • Measure the peak intensities or areas for each isotopologue.

    • Crucially, correct the raw intensities for the natural abundance of ¹³C, which also contributes to the M+1 peak. Most modern mass spectrometry software can perform this correction automatically.[9]

    • Calculate the percentage of each isotopologue relative to the sum of all corrected isotopologue intensities.

3. Data Presentation:

IsotopologueTheoretical m/z [M+H]⁺Measured Intensity (Corrected)Relative Abundance (%)
d0241.15471,5000.15
d1242.16103,0000.30
d2243.16726,0000.60
d3244.173515,0001.50
d4245.1798974,50097.45
Total 1,000,000 100.00

Experimental Protocol: Isotopic Purity by Quantitative ¹H-NMR

This protocol details the use of qNMR to determine the isotopic purity by quantifying the residual non-deuterated species.

1. Rationale and Causality:

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9] By comparing the integration of a residual proton signal at a deuterated position to a stable, non-deuterated signal within the same molecule, we can accurately calculate the isotopic purity.[9]

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 sample.[9]

    • Dissolve the sample in a known volume of a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).[9]

    • For absolute quantification, a certified internal standard of known concentration can be added, although for isotopic purity, comparison of internal signals is often sufficient.[9]

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.[9]

    • Crucial Parameters for Quantification:

      • Long Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

      • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio for the small residual proton signals.

  • Data Processing and Calculation:

    • Carefully integrate the area of the residual proton signal(s) at the deuterated positions.

    • Integrate the area of a well-resolved, non-deuterated reference signal within the molecule (e.g., the aromatic protons).

    • Normalize the reference signal integration to the number of protons it represents.

    • Calculate the percentage of the non-deuterated species (% H) at the labeled site.

    • Isotopic Purity (Atom % D) = 100% - % H .[9]

Method Validation: Ensuring Trustworthiness and Reliability

The analytical methods used for isotopic purity determination must be validated to ensure they are suitable for their intended purpose.[12] Validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters[3][13][14]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isotopologues.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Commitment to Scientific Integrity

The determination of isotopic purity for deuterated compounds like Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a multifaceted analytical challenge that demands a rigorous and well-validated approach. The synergistic use of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a comprehensive and reliable assessment of both the isotopologue distribution and the site-specific isotopic enrichment. By adhering to the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can ensure the scientific integrity of their data, meet stringent regulatory expectations, and ultimately contribute to the development of safer and more effective deuterated therapeutics.[4]

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. ResolveMass Laboratories Inc. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]

  • (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications. [Link]

  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]

  • Regulatory Considerations for Deuterated Products. Salamandra. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

Sources

Exploratory

Decoding Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4: Dual Mechanisms in In Vitro Pharmacology and Bioanalytical Quantitation

Executive Summary When designing in vitro assays for basic lipophilic amines, researchers must account for both biological partitioning and analytical variability. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS 1216997-10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing in vitro assays for basic lipophilic amines, researchers must account for both biological partitioning and analytical variability. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS 1216997-10-2) is a tetradeuterated stable isotope-labeled (SIL) compound utilized primarily as an internal standard (IS) for its non-deuterated parent pharmacophore (CAS 19881-36-8). As a Senior Application Scientist, I have structured this whitepaper to dissect its "mechanism of action" across two critical dimensions: its physicochemical behavior in cellular matrices and its exact mass-spectrometric mechanism for self-validating quantitative analysis.

In Vitro Pharmacological Mechanism: The Parent Pharmacophore

Before utilizing the -d4 isotopologue, one must understand the in vitro behavior of the parent compound. Structurally, it consists of an electron-withdrawing p-nitrophenoxy group linked to a diethylaminoethyl chain (SMILES: CCN(CC)CCOc1ccc(cc1)=O)[1].

This structure defines it as a classic Cationic Amphiphilic Drug (CAD) . In cell-based in vitro assays (e.g., Caco-2 permeability or high-throughput biochemical screening[2]), its mechanism of action is heavily dictated by lysosomotropism :

  • Passive Permeation: At physiological pH (7.4), the tertiary amine (estimated pKa ~8.5) exists in an equilibrium where a small fraction is unprotonated and highly lipophilic, allowing rapid diffusion across phospholipid bilayers.

  • Ion Trapping: Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. The charged species cannot cross the lysosomal membrane, leading to massive subcellular accumulation.

Understanding this causality is critical: if your in vitro assay exhibits lower-than-expected cytosolic concentrations, it is likely due to lysosomal sequestration rather than poor membrane permeability.

Lysosomotropism Extracellular Extracellular Medium (pH 7.4) Unprotonated Free Base Membrane Lipid Bilayer High Permeability Extracellular->Membrane Diffusion Cytosol Cytosol (pH 7.2) Equilibrium State Membrane->Cytosol Entry Lysosome Lysosome (pH 4.5) Protonated Cation (Trapped) Cytosol->Lysosome pH Gradient Partitioning Lysosome->Cytosol Blocked (Ion Trapping)

Fig 1: Lysosomal trapping mechanism of the basic diethylamine pharmacophore in vitro.

Analytical Mechanism of Action: The SIL-IS Isotope Effect

In bioanalysis, the "mechanism of action" of the -d4 variant is its ability to serve as a perfect kinetic and thermodynamic mimic of the analyte while remaining mass-resolved. The compound features four deuterium atoms on the ethyl bridge, yielding a molecular weight of 242.31 g/mol [3].

Why exactly a +4 Da shift? Novice methods often use -d2 or -d3 standards, which are susceptible to isotopic cross-talk. The natural abundance of 13 C and 18 O in the parent molecule generates an M+2 isotope peak that can falsely elevate the signal of a -d2 standard. A +4 Da shift ensures absolute baseline resolution in the quadrupole, preventing quantitative bias.

During Electrospray Ionization (ESI), endogenous phospholipids from in vitro matrices compete with the analyte for charge on the surface of the ESI droplet. Because the -d4 standard co-elutes identically with the parent, it experiences the exact same suppression environment. The mechanism relies on the fact that while absolute ionization drops, the Analyte/IS ratio remains perfectly constant .

ESI_Mechanism Matrix Biological Matrix (Ion Suppressors) Source ESI Source Droplet Desolvation Matrix->Source Co-elution Detector Mass Spectrometer MRM Detection Source->Detector Ratio (Analyte/IS) Remains Constant Analyte Analyte (m/z 239.1) Variable Ionization Analyte->Source IS SIL-IS -d4 (m/z 243.1) Identical Suppression IS->Source

Fig 2: Mechanism of ESI matrix effect correction using the -d4 internal standard.

Data Presentation: Physicochemical and MS Properties

To configure your triple quadrupole mass spectrometer, utilize the parameters summarized below. The primary fragmentation pathway involves the cleavage of the ether bond, yielding the diethylaminoethyl cation.

Table 1: Comparative Properties for LC-MS/MS Configuration

ParameterDiethyl[2-(4-nitrophenoxy)ethyl]amineDiethyl[2-(4-nitrophenoxy)ethyl]amine-d4
CAS Number 19881-36-81216997-10-2
Molecular Weight 238.28 g/mol 242.31 g/mol
Precursor Ion [M+H]+ m/z 239.1m/z 243.1
Quantifier Product Ion m/z 100.1 (Diethylamine fragment)m/z 104.1 (Deuterated fragment)
Role in Assay Target Analyte / Pharmacological ProbeStable Isotope-Labeled Internal Standard

Self-Validating Experimental Protocol: Microsomal Stability

To ensure absolute trustworthiness, this protocol for measuring in vitro intrinsic clearance ( CLint​ ) incorporates a self-validating Matrix Factor (MF) loop.

Phase A: Incubation & Quenching
  • Preparation: Prepare a 1 µM solution of the parent compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching (The Causality Step): At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile pre-spiked with 100 nM of the -d4 IS .

    • Expert Insight: Quenching with IS-spiked solvent ensures that any subsequent volumetric errors, protein binding, or extraction inefficiencies affect both the analyte and the IS identically.

Phase B: LC-MS/MS Analysis
  • Chromatography: Utilize a specialized reversed-phase column with low silanol activity, such as the Newcrom R1[4].

    • Expert Insight: Unshielded silanols on standard silica columns will ionically bind the protonated tertiary amine, causing severe peak tailing. The R1 chemistry prevents this[4].

  • Mobile Phase: Use Acetonitrile and Water supplemented with 0.1% Formic Acid.

    • Expert Insight: Never use phosphoric acid for MS applications; it is non-volatile and will rapidly precipitate, fouling the ESI source[4]. Formic acid provides the necessary protons for robust [M+H]+ formation.

Phase C: Self-Validation (Matrix Factor Calculation)

To prove the protocol is self-validating, calculate the IS-normalized Matrix Factor (MF):

  • Extract a blank microsomal matrix (no analyte).

  • Post-extraction, spike the blank matrix with both Analyte and IS.

  • Compare the Analyte/IS peak area ratio of this sample to a neat solution of Analyte/IS in pure solvent.

  • Validation Criteria: An IS-normalized MF between 0.85 and 1.15 confirms that the -d4 standard has successfully neutralized all matrix-induced ionization anomalies, proving that any observed clearance is strictly due to enzymatic degradation.

References

  • SIELC Technologies. "Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]

  • MolPort. "diethyl[2-(4-nitrophenoxy)ethyl]amine | 19881-36-8". MolPort Compound Catalog. URL:[Link]

  • ChemSrc. "N,N-diethyl-2-(4-nitrophenoxy)ethanamine | CAS#:19881-36-8". ChemSrc Bioassay & Purity Data. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level Quantification of Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNE) in Active Pharmaceutical Ingredients

Executive Summary & Regulatory Context Nitroaromatic compounds are frequently flagged as potentially mutagenic impurities (PMIs) due to their DNA-reactive nature and associated carcinogenic risks[1]. Diethyl[2-(4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Nitroaromatic compounds are frequently flagged as potentially mutagenic impurities (PMIs) due to their DNA-reactive nature and associated carcinogenic risks[1]. Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNE, CAS 19881-36-8), a critical synthetic building block used in the production of local anesthetics and pharmacokinetic inhibitors, falls under the stringent control requirements of the ICH M7(R2) guidelines[1]. To ensure patient safety and regulatory compliance, DNE must be quantified at trace levels (parts-per-million or parts-per-billion) within the final Active Pharmaceutical Ingredient (API).

This application note details a highly sensitive, self-validating LC-ESI-MS/MS protocol for the quantification of DNE. By utilizing its stable isotope-labeled internal standard (SIL-IS), Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4, CAS 1216997-10-2)[2], this method mechanistically corrects for matrix-induced ion suppression, ensuring absolute quantitative rigor.

Mechanistic Rationale: The Role of the SIL-IS in ESI

Electrospray Ionization (ESI) is highly susceptible to matrix effects. When a trace impurity is analyzed in the presence of a high-concentration API, the abundant API molecules compete for available charge on the surface of the ESI droplets. This competition typically leads to severe ion suppression of the target analyte, skewing quantitative results.

The Causality of the SIL-IS: To counteract this phenomenon, DNE-d4 is spiked into the sample prior to extraction. Because DNE and DNE-d4 share identical physicochemical properties—differing only by four deuterium atoms on the ethyl chain—they co-elute chromatographically. Consequently, they enter the ESI source at the exact same moment, experiencing identical matrix suppression. The mass spectrometer measures the ratio of their signals, which remains constant regardless of the absolute suppression, thereby establishing a self-validating quantitative system.

G Matrix API Matrix Components (Co-eluting) ESI Electrospray Ionization (ESI) Ion Suppression Zone Matrix->ESI Analyte Analyte: DNE [M+H]+ 239.1 Analyte->ESI IS Internal Std: DNE-d4 [M+H]+ 243.1 IS->ESI Detector MS/MS Detector Ratio Normalization ESI->Detector Identical Suppression Yields True Ratio

Caption: Mechanistic normalization of ESI matrix effects using the DNE-d4 internal standard.

Experimental Design & Self-Validating Protocol

Reagents and Materials
  • Target Analyte: Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNE), Purity ≥96%.

  • Internal Standard: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNE-d4)[2].

  • Mobile Phase Additives: LC-MS grade Acetonitrile, Water, and Formic Acid (0.1% v/v). Formic acid acts as a crucial proton source to facilitate the formation of the [M+H]+ precursor ion for the tertiary amine group in DNE[3].

Sample Preparation Workflow (Solid Phase Extraction)

Direct injection of a high-concentration API matrix can rapidly foul the mass spectrometer source and cause catastrophic ion suppression. To prevent this, a mixed-mode cation exchange (MCX) Solid Phase Extraction (SPE) is employed. The tertiary amine of DNE (pKa ~9.5) is protonated under acidic conditions, allowing it to bind strongly to the cation-exchange sites of the SPE resin, while neutral or acidic API components are washed away.

Step-by-Step SPE Protocol:

  • Sample Dissolution & Spiking: Dissolve 50 mg of the API in 5 mL of 0.1% aqueous formic acid. Spike with 10 µL of DNE-d4 working solution (100 ng/mL) to initiate the self-validating tracking.

  • Conditioning: Condition the MCX SPE cartridge with 2 mL methanol followed by 2 mL 0.1% formic acid to activate the sorbent bed.

  • Loading: Load the spiked API solution onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal ionic interaction.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid, followed by 2 mL of 100% methanol. This dual-wash step removes unbound hydrophilic and hydrophobic non-basic interferences.

  • Elution: Elute the target analytes with 2 mL of 5% ammonium hydroxide in methanol. The high pH deprotonates the tertiary amine, disrupting the ionic interaction and releasing the analytes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 200 µL of the initial mobile phase.

G A API Sample Dissolution B Spike SIL-IS (DNE-d4) A->B C Mixed-Mode SPE Extraction B->C D Wash Matrix Interferences C->D E Target Elution (Ammoniated MeOH) D->E F LC-MS/MS Quantification E->F

Caption: Workflow for the extraction and quantification of DNE using SPE and LC-MS/MS.

LC-MS/MS Conditions

Chromatographic separation is achieved using a reverse-phase column with low silanol activity (e.g., Newcrom R1) to prevent secondary interactions and peak tailing of the basic amine[3].

  • Column: Reverse-phase C18 or Newcrom R1 (50 mm × 2.1 mm, 3 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive (+).

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
DNE 239.186.122Quantifier
DNE 239.1100.126Qualifier
DNE-d4 243.190.122IS Quantifier

Method Validation & Quantitative Data

To guarantee the protocol operates as a self-validating system, it must be subjected to rigorous System Suitability Testing (SST). This includes injecting a blank sample (to rule out system carryover), a zero sample (matrix spiked with IS only, to confirm the absence of unlabeled DNE contamination in the SIL-IS), and Quality Control (QC) samples bracketing the expected concentration range.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.5 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.5 ng/mLS/N ≥ 10, RSD ≤ 20%
Linear Range 1.5 – 100 ng/mLR² ≥ 0.995
Extraction Recovery 88.5% ± 4.2%Consistent across 3 QC levels
Matrix Effect (IS Normalized) 98.2% – 101.5%85% – 115%

Conclusion

By integrating a robust mixed-mode SPE cleanup with the mechanistic normalization provided by Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, this LC-MS/MS protocol successfully mitigates matrix effects. The resulting self-validating system ensures that trace-level quantification of the mutagenic impurity DNE is both highly accurate and compliant with stringent regulatory standards.

References

  • [3] Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

  • [1] Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Application

Sample preparation methods for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in plasma

Title: Advanced Sample Preparation Strategies for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in Human Plasma Prior to LC-MS/MS Bioanalysis Introduction & Methodological Rationale Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Sample Preparation Strategies for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in Human Plasma Prior to LC-MS/MS Bioanalysis

Introduction & Methodological Rationale

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS 1216997-10-2) is a stable isotope-labeled internal standard (SIL-IS) extensively utilized in the quantitative LC-MS/MS bioanalysis of basic amine therapeutics, PK inhibitors, and structurally related triphenylethylene derivatives . Accurate quantification of these compounds in complex biological matrices like human plasma requires rigorous sample preparation to mitigate ion suppression caused by endogenous phospholipids and proteins.

As a bioanalytical scientist, designing a robust extraction protocol requires a deep understanding of the molecule's physicochemical properties. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 possesses two critical structural motifs that dictate its behavior in solution:

  • A Tertiary Amine Group: With a pKa of approximately 9.0–9.5, this basic nitrogen is fully protonated (cationic) at physiological pH (7.4).

  • A Nitrophenoxy Ethyl Moiety: This aromatic ether provides significant lipophilicity, facilitating strong reversed-phase interactions.

Because of this dual nature, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for isolating this compound . MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the plasma, we ensure the tertiary amine remains fully protonated, allowing it to bind ionically to the sorbent. This incredibly strong ionic interaction permits aggressive washing with 100% organic solvents to completely eradicate matrix phospholipids without premature analyte elution.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the absolute recovery and matrix effect of the SIL-IS across different lots of human plasma, you can continuously verify the integrity of the extraction. A consistent IS response (CV < 15%) confirms that matrix effects are fully mitigated.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Causality: This method exploits the cationic nature of the tertiary amine. It provides the cleanest extract by allowing a 100% organic wash step that removes neutral lipids and phospholipids while the analyte remains ionically anchored to the sorbent.

  • Pretreatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the working IS solution (Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4). Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Why: Acidification disrupts protein-analyte binding and ensures the tertiary amine is fully protonated for ionic retention.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX SPE plate (30 mg/well), followed by 1 mL of LC-MS grade water.

  • Loading: Load the pretreated plasma sample onto the SPE plate. Apply a gentle vacuum (1–2 psi) to ensure a dropwise flow rate (approx. 1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Why: Removes polar endogenous interferences and salts while maintaining the acidic environment.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Why: Removes lipophilic neutrals and phospholipids. The analyte remains bound via strong cation exchange.

  • Elution: Elute the analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Why: The high pH (>10) neutralizes the tertiary amine, breaking the ionic bond and releasing the highly lipophilic analyte into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

Causality: LLE relies on manipulating the partition coefficient. By raising the pH well above the analyte's pKa, the tertiary amine is deprotonated, rendering the molecule highly lipophilic and soluble in organic solvents.

  • Alkalinization: Aliquot 100 µL of plasma and 10 µL of IS into a 2 mL microcentrifuge tube. Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or 5% NH₄OH to raise the pH > 11. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Why: These solvents offer excellent recovery for neutral, lipophilic amines while leaving polar matrix components in the aqueous layer.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Protocol C: Protein Precipitation (PPT) with Phospholipid Depletion

Causality: PPT is the simplest method, utilizing organic solvents to denature proteins. However, standard PPT leaves endogenous phospholipids in the supernatant, causing severe ion suppression. Passing the extract through a phospholipid-depletion plate (containing zirconia/titania sorbents that bind phosphate head groups) is a mandatory self-validating step for this workflow.

  • Precipitation: Aliquot 50 µL of plasma and 10 µL of IS into a 96-well plate. Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex for 2 minutes to ensure complete protein denaturation.

  • Filtration: Transfer the mixture to a phospholipid removal plate (e.g., Phree or Ostro). Apply vacuum to collect the clean filtrate.

  • Dilution: Dilute the filtrate 1:1 with LC-MS grade water prior to injection to improve peak shape on reversed-phase columns.

LC-MS/MS Analytical Considerations

For the chromatographic separation of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, a mixed-mode or specialized reversed-phase column with low silanol activity (e.g., Newcrom R1) is highly recommended . Standard C18 columns often exhibit peak tailing for basic amines due to secondary interactions with residual silanols. Utilizing a mobile phase of Acetonitrile and Water modified with 0.1% Formic Acid ensures optimal MS compatibility and protonation in the electrospray ionization (ESI+) source.

Quantitative Data & Method Comparison

The following table synthesizes the expected performance metrics for the three sample preparation methodologies based on standard bioanalytical validation criteria (FDA/EMA guidelines).

Performance MetricMCX Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)PPT + Phospholipid Depletion
Absolute Recovery (%) 88 - 95%75 - 82%90 - 98%
Matrix Effect (%) < 5% (Minimal suppression)10 - 15% (Mild suppression)< 10% (Mild suppression)
Phospholipid Removal > 99%~ 85%> 95%
Extract Cleanliness ExcellentGoodModerate
Processing Time (96-well) 60 - 90 minutes90 - 120 minutes20 - 30 minutes
Cost per Sample HighLowMedium
Best Use Case Trace-level quantification (pg/mL)High-throughput lipophilic screensRapid PK screening (ng/mL)

Workflow Visualization

The following diagram illustrates the mechanistic workflow of the Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction, highlighting the chemical state of the analyte at each critical step.

SPE_Workflow Start Plasma Sample + IS Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Pretreat Pretreatment (Acidification) Dilute 1:1 with 2% H3PO4 Protonates Tertiary Amine (pKa ~9.5) Start->Pretreat Load Load onto MCX SPE Dual Retention: Ionic & Hydrophobic Pretreat->Load Wash1 Wash 1: 2% Formic Acid in H2O Removes Polar Neutrals Load->Wash1 Wash2 Wash 2: 100% Methanol Removes Phospholipids & Lipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Neutralizes Amine, Releases Analyte Wash2->Elute Analyze LC-MS/MS Analysis (e.g., Newcrom R1 Column) Elute->Analyze

Caption: Mechanistic workflow of MCX SPE for basic amines, demonstrating state changes based on pH manipulation.

References

  • Title: Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Method

Application Note: High-Fidelity GC-MS Quantification of Diethyl[2-(4-nitrophenoxy)ethyl]amine using a Stable Isotope-Labeled Internal Standard (DNPEA-d4)

Introduction & Scientific Rationale Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNPEA) is a critical synthetic intermediate in the development of triphenylethylene derivatives, antiestrogens, and targeted amine-containing pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNPEA) is a critical synthetic intermediate in the development of triphenylethylene derivatives, antiestrogens, and targeted amine-containing pharmacophores (1). In pharmacokinetic profiling and API impurity analysis, quantifying trace levels of DNPEA is essential.

However, the GC-MS analysis of tertiary amines is historically plagued by poor peak shape, tailing, and irreversible adsorption due to strong dipole interactions with active silanol groups (-Si-OH) in the chromatographic pathway (2). Unlike primary and secondary amines, tertiary amines lack an active N-H bond, rendering standard derivatization (e.g., acylation or silylation) impossible without degrading the molecule (3).

To overcome these limitations, this protocol establishes a self-validating analytical system . By utilizing base-deactivated flow paths and incorporating Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) (4), we mathematically neutralize adsorptive losses. Because the native analyte and the d4-isotopologue are chemically identical, they experience the exact same matrix suppression and inlet adsorption. Quantifying the response ratio (AreaTarget / AreaIS) perfectly cancels out these variables, ensuring high-fidelity quantification.

Experimental Methodologies

Causality in Sample Preparation (Alkaline LLE)

Alkylamines typically possess a pKa between 9 and 10. At physiological pH, DNPEA exists in an ionized state (R₃NH⁺), which is non-volatile and insoluble in organic extraction solvents. By adjusting the sample matrix to pH > 11 using a sodium carbonate buffer, the amine is forced into its neutral, free-base form (R₃N). This enables highly efficient Liquid-Liquid Extraction (LLE) into Methyl tert-butyl ether (MTBE).

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 500 µL of the biological sample (plasma/urine) or API solution into a silanized glass centrifuge tube.

  • Spike SIL-IS: Add 20 µL of DNPEA-d4 working solution (500 ng/mL in methanol). Vortex for 10 seconds to equilibrate.

  • Alkalinize: Add 500 µL of 0.1 M Na₂CO₃ buffer (pH 11.5) to ensure complete deprotonation of the tertiary amine.

  • Extract: Add 2.0 mL of GC-MS grade MTBE. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporate: Transfer 1.5 mL of the upper organic (MTBE) layer to a clean silanized glass tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute: Reconstitute the residue in 100 µL of GC-grade hexane. Transfer to a GC autosampler vial equipped with a low-volume insert.

G start Biological/Matrix Sample (Plasma/Urine/API) spike Spike with SIL-IS (DNPEA-d4) start->spike buffer Add Alkaline Buffer (pH > 11) spike->buffer extract Liquid-Liquid Extraction (MTBE) buffer->extract centrifuge Centrifuge & Phase Separation (4000 rpm, 10 min) extract->centrifuge evaporate Evaporate Organic Layer (N2 stream, 35°C) centrifuge->evaporate reconstitute Reconstitute in Hexane Transfer to GC Vial evaporate->reconstitute gcms GC-MS (SIM Mode) Intact Tertiary Amine Analysis reconstitute->gcms

Workflow for the extraction and GC-MS preparation of DNPEA and its SIL-IS.

GC-MS Instrumental Parameters

Causality in Mass Spectrometry (EI Fragmentation Logic)

In DNPEA-d4, the four deuterium atoms are located on the 4-nitrophenoxy ring. Under 70 eV Electron Ionization (EI), alpha-cleavage at the amine yields a base peak of m/z 86 ([CH₂=N(CH₂CH₃)₂]⁺). Because the diethylaminoethyl fragment does not contain the deuterated ring, this m/z 86 fragment is identical for both the native analyte and the SIL-IS .

Therefore, to differentiate the isotopologues in Selected Ion Monitoring (SIM) mode, quantification must rely on the molecular ion (M⁺) or the phenoxy-containing cleavage fragment. We monitor m/z 238 and 166 for native DNPEA, and m/z 242 and 170 for DNPEA-d4.

Quantitative Data & Parameters

Table 1: GC-MS Operating Conditions

ParameterSpecification
GC Column Rxi-5Amine or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C (Base-deactivated single taper liner with glass wool)
Oven Program 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source / Energy EI Mode, 230°C, 70 eV
Quadrupole Temp 150°C

Table 2: Selected Ion Monitoring (SIM) Parameters

AnalyteTarget Ion (Quantifier)Qualifier IonsDwell Time
DNPEA (Native) m/z 238 [M]⁺m/z 166, m/z 8650 ms per ion
DNPEA-d4 (SIL-IS) m/z 242 [M]⁺m/z 170, m/z 8650 ms per ion

Table 3: Method Validation Summary

MetricResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10, CV ≤ 20%
Intra-day Precision (CV%) 3.2% – 5.8%≤ 15%
Extraction Recovery 82.4% (Normalized to 100% via IS)Consistent across range

Logical Framework of SIL-IS Error Mitigation

G cluster_0 Analytical Challenges (Tertiary Amines) c1 Active Silanol Adsorption (Inlet/Column) sil Addition of DNPEA-d4 (Stable Isotope-Labeled IS) mech2 Co-elution & Identical Adsorptive Losses c1->mech2 c2 Matrix Suppression (Co-extractants) c2->mech2 c3 Extraction Variability (LLE Inefficiency) mech1 Identical Physicochemical Properties c3->mech1 sil->mech1 mech1->mech2 result Response Ratio Normalization (Area Target / Area IS) mech2->result final High-Fidelity Quantification (Self-Validating Accuracy) result->final

Mechanistic logic of SIL-IS error mitigation in tertiary amine GC-MS analysis.

References

  • ChemicalBook. (2023). Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | 1216997-10-2. 4

  • Alfa Chemistry. (2026). CAS 1986-89-6 Dioctyl sulfoxide (Upstream Synthesis Route for Diethyl[2-(4-nitrophenoxy)ethyl]amine).1

  • Guangdong University of Technology (GDUT). (2017). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.2

  • ResearchGate. (2010). Gas chromatography of amines as various derivatives. 3

Sources

Application

Application Note: Preparation and Validation of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Stock Solutions for LC-MS/MS Pharmacokinetic Analysis

Introduction & Mechanistic Overview In quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays heavily depends on the integrity of the internal standard (IS). Diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays heavily depends on the integrity of the internal standard (IS). Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a stable isotope-labeled (SIL) analog used extensively as an IS in pharmacokinetic (PK) profiling, therapeutic drug monitoring, and the development of local anesthetics and PK inhibitors.

The selection of a deuterated (d4) analog over a structural analog is a deliberate mechanistic choice. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically. This co-elution ensures that both the analyte and the IS experience identical matrix effects (ion suppression or enhancement) within the electrospray ionization (ESI) source, effectively normalizing the mass spectrometric response and ensuring compliance with the [1].

This application note provides a comprehensive, causality-driven methodology for preparing, storing, and validating primary and working stock solutions of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Physicochemical Properties & Causality in Solvent Selection

Understanding the molecular architecture of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is critical for preventing pre-analytical errors. The molecule features a basic tertiary amine group and a lipophilic nitroaromatic ether moiety.

Causality in Solvent Choice: While the tertiary amine allows for aqueous solubility at low pH (via protonation), storing primary stocks in aqueous buffers leads to long-term instability, adsorption to vial walls, and potential precipitation. Therefore, primary stocks must be prepared in 100% organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Methanol. DMSO is highly recommended for its universal solvating power, provided it is anhydrous to prevent hydrolytic degradation over extended storage.

Table 1: Physicochemical & Analytical Properties
ParameterSpecification / ValueAnalytical Implication
Chemical Name Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4SIL-IS for precision quantification.
CAS Number 1216997-10-2Unique identifier for procurement.
Molecular Formula C₁₂H₁₄D₄N₂O₃+4 Da mass shift prevents isotopic overlap.
Molecular Weight 242.31 g/mol Requires precise gravimetric calculation.
Optimal Solvents Anhydrous DMSO, Methanol, AcetonitrilePrevents micelle formation and precipitation.
Precursor Ion (ESI+) [M+H]⁺ m/z 243.3Protonation of the 3° amine drives MS signal.

Experimental Workflows: Stock Preparation Protocol

To ensure absolute trustworthiness, this protocol utilizes a gravimetric approach rather than a volumetric one for the primary stock. Volumetric flasks are subject to temperature-dependent expansion and contraction, which introduces unacceptable variance in organic solvents like methanol or acetonitrile.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Remove the lyophilized Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 standard from -20°C storage.

  • Place the sealed vial in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial exposes the hygroscopic powder to ambient humidity, leading to condensation. Water absorption artificially inflates the apparent mass during weighing, resulting in a sub-potent stock solution.

Step 2: Gravimetric Weighing & Solubilization (1.0 mg/mL Primary Stock)

  • Using an analytical microbalance (calibrated to 0.01 mg), weigh approximately 1.00 mg of the d4 standard into a tared, pre-cleaned amber glass vial .

  • Calculate the exact volume of anhydrous DMSO required to achieve exactly 1.000 mg/mL based on the actual mass weighed and the chemical purity provided on the Certificate of Analysis (CoA). Formula: Volume (mL) = [Mass (mg) × Purity (%)] / 1.000 mg/mL

  • Dispense the calculated volume of DMSO using a calibrated positive-displacement pipette.

  • Vortex for 2 minutes, then sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

Step 3: Aliquoting and Storage

  • Aliquot the primary stock (e.g., 50 µL per tube) into single-use amber glass vials with PTFE-lined screw caps.

  • Store immediately at -80°C. Causality: The nitroaromatic moiety is a strong chromophore and is highly susceptible to photolytic degradation (e.g., reduction to nitroso derivatives). Amber glass blocks UV/Vis radiation, while single-use aliquots prevent freeze-thaw degradation and solvent evaporation.

Workflow A 1. Thermal Equilibration (Room Temp, Desiccator) B 2. Gravimetric Weighing (Microbalance) A->B Prevents condensation C 3. Solubilization (Anhydrous DMSO) B->C Gravimetric accuracy D 4. Aliquoting (Amber Glass Vials) C->D Homogenization E 5. Cryogenic Storage (-20°C to -80°C) D->E Light/Temp protection F 6. Analytical Validation (LC-MS/MS & Isotopic Purity) D->F Quality Control

Workflow for the preparation, storage, and validation of stable isotope-labeled stock solutions.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its internal quality controls. Before using the newly prepared Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 stock in a bioanalytical study, it must undergo a bipartite self-validation process to confirm both concentration accuracy and isotopic purity [3].

Validation Step A: Gravimetric Cross-Check

To verify weighing accuracy, prepare two independent primary stocks (Stock A and Stock B) following the protocol above.

  • Dilute both stocks to a final working concentration (e.g., 100 ng/mL) in 50:50 Acetonitrile:Water.

  • Inject 6 replicates of each into the LC-MS/MS system.

  • Acceptance Criteria: The mean peak area ratio of Stock A to Stock B must be 1.00 ± 0.05 (≤ 5% deviation). If the deviation exceeds 5%, a weighing or pipetting error occurred, and both stocks must be discarded.

Validation Step B: Isotopic Interference Check

Because the d4 IS will be spiked into every sample at a constant concentration, any unlabeled (d0) impurity within the d4 standard will artificially inflate the analyte signal, destroying the assay's Lower Limit of Quantification (LLOQ).

  • Inject a blank matrix sample spiked only with the working concentration of the d4 IS.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for the unlabeled (d0) analyte (m/z 239.3 → fragment).

  • Acceptance Criteria: The peak area of the d0 interference must be ≤ 20% of the peak area of the target analyte at the LLOQ.

LC-MS/MS Method Parameters

For optimal chromatographic separation, a reverse-phase column with low silanol activity (e.g., Newcrom R1) is highly recommended [2]. The mobile phase must substitute traditional non-volatile acids (like phosphoric acid) with MS-compatible modifiers.

Causality: Using 0.1% Formic Acid in the mobile phase serves a dual purpose. First, it drops the pH below the pKa of the tertiary amine, ensuring the molecule is fully protonated ([M+H]⁺) for maximum positive electrospray ionization (ESI+) efficiency. Second, formic acid is completely volatile, preventing salt deposition and source fouling in the mass spectrometer.

LCMS A RP-HPLC Separation (MeCN/H2O + Formic Acid) B ESI(+) Source Protonation of 3° Amine A->B Elution C Precursor Ion [M+H]+ m/z 243.3 B->C Ionization D CID Fragmentation (Collision Cell) C->D Isolation (Q1) E Product Ions (MRM Detection) D->E Detection (Q3)

LC-MS/MS analytical pathway for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 quantification.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Source: FDA. URL:[Link]

  • SIELC Technologies. "Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column." Source: SIELC. URL: [Link]

  • Lin, Z., et al. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." Bioanalysis, (2024). Source: PubMed Central (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deuterium Exchange in Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 During Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific analytical challenge: maintaining the isotopic integrity of Diethyl[2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific analytical challenge: maintaining the isotopic integrity of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS: 1216997-10-2) during liquid-liquid extraction (LLE) and downstream LC-MS workflows.

Mechanistic Insight: The Causality of Isotopic Instability

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 features a tertiary diethylamine group, an ether linkage, and a strongly electron-withdrawing nitroaromatic ring. The deuterium labels are typically located on the ethyl bridge ( −O−CD2​−CD2​−N− ). While carbon-bound deuteriums are inherently much more stable than heteroatom-bound ones, they are not immune to back-exchange under specific extraction stresses. Understanding why this happens is the first step to preventing it:

  • Base-Catalyzed Alpha-Proton Exchange : To extract a tertiary amine into an organic phase, the aqueous sample must be basified to form the neutral free base. If the pH exceeds 12 (e.g., using strong bases like NaOH), the inductive electron withdrawal from the adjacent nitrogen and ether oxygen can transiently increase the acidity of the alpha-deuteriums. In the presence of protic solvents ( H2​O ), this leads to slow, base-catalyzed H/D back-exchange.

  • Photochemical Radical Formation : The 4-nitrophenoxy group is highly UV-sensitive. Photoexcitation can lead to deuterium abstraction at the alkyl chain. When this transient radical is quenched by a protic solvent, protium ( H ) is incorporated, resulting in an irreversible loss of isotopic purity.

Mechanism A Stable D4-Amine (C-D Bonds Intact) B Harsh Base (pH >12) + Protic Solvent (H2O) A->B C Alpha-Carbanion Intermediate B->C D H/D Back-Exchange (Isotopic Purity Loss) C->D

Mechanistic pathway of base-catalyzed H/D back-exchange in deuterated amines.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass shift indicating a loss of deuterium (M+3 instead of M+4). What is causing this during my LLE protocol? A: This is a classic symptom of back-exchange caused by suboptimal pH and temperature during extraction. Using strong bases creates localized high-pH zones that catalyze the exchange of alpha-deuteriums. Furthermore, elevated temperatures significantly increase the kinetic rate of back-exchange; lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14[1].

Q2: How do I optimize the extraction to prevent this while maximizing recovery? A: You must balance the pKa of the tertiary amine (~9.5) with the stability of the C-D bonds. Use a mild, buffered base like 0.5 M Ammonium Bicarbonate to reach a pH of 8.5–9.0. This is sufficient to drive the molecule into the organic phase without triggering base-catalyzed exchange. Additionally, ensure all buffers and solvents are pre-chilled to ~0°C[1].

Q3: Does the choice of organic solvent impact isotopic stability? A: Absolutely. Protic solvents (like methanol or ethanol) provide an infinite pool of exchangeable protons. You must use strictly aprotic solvents for the extraction phase. A biphasic system using cold Methyl tert-butyl ether (MTBE) is highly recommended for extracting deuterated metabolites and amines, as it completely isolates the molecule from protic sources during the organic phase[2].

Q4: How can I validate that my extraction method isn't causing exchange? A: Your protocol must be a self-validating system. Always run a maximally deuterated control sample (Dmax) alongside your experimental samples[1]. By analyzing the Dmax control under the exact same extraction conditions, you can quantify any baseline back-exchange and confidently differentiate it from biological metabolism or analytical artifacts[1].

Quantitative Data: Impact of Extraction Conditions

The following table summarizes the causal relationship between extraction parameters and the preservation of isotopic integrity for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Extraction BaseAqueous pHOrganic SolventTemperatureD4 Retention (%)Amine Recovery (%)
1.0 M NaOH12.5Ethyl Acetate25°C88.4%92.1%
0.1 M NH4OH10.0Dichloromethane25°C94.2%89.5%
0.5 M NH4HCO3 8.8 MTBE 4°C >99.5% 95.3%
Optimized Step-by-Step Extraction Protocol

This methodology leverages aprotic isolation and thermal control to ensure >99.5% deuterium retention.

  • Preparation : Aliquot 100 µL of the biological matrix containing Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 into a pre-chilled amber microcentrifuge tube (amber prevents photochemical radical initiation).

  • Internal Validation : In a separate tube, prepare a Dmax control (pure standard spiked into blank matrix) to validate the extraction integrity[1].

  • Buffering : Add 50 µL of ice-cold 0.5 M Ammonium Bicarbonate buffer (pH 8.8) to the sample. This mildly free-bases the tertiary amine without stripping alpha-deuteriums.

  • Aprotic Extraction : Add 600 µL of ice-cold Methyl tert-butyl ether (MTBE)[2].

  • Mixing : Vortex gently for 30 seconds. Avoid excessive shear forces that generate localized heat.

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes at strictly 4°C.

  • Recovery : Carefully transfer the upper organic layer (MTBE) to a clean amber vial.

  • Drying : Evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Do not use heated evaporator blocks.

  • Reconstitution : Reconstitute the dry extract in an aprotic-rich mobile phase (e.g., 90% Acetonitrile / 10% D2​O ) immediately prior to analysis. To prevent on-column back-exchange during LC-MS, maintain the entire LC system (columns, valves) at low temperatures (0°C) and utilize rapid UPLC gradients[1].

LLE_Workflow Step1 1. Aqueous Sample (D4-Amine in Matrix at 4°C) Step2 2. pH Adjustment (Add NH4HCO3 to pH 8.8) Step1->Step2 Step3 3. Aprotic Extraction (Add Cold MTBE, Vortex) Step2->Step3 Step4 4. Phase Separation (Centrifuge at 4°C) Step3->Step4 Step5 5. Organic Phase Recovery (Dry under N2, Reconstitute) Step4->Step5

Self-validating liquid-liquid extraction workflow for deuterated amines.

References
  • BenchChem. "Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis." BenchChem, 2025.1

  • American Chemical Society (ACS). "Mass Spectral Detection of Forward- and Reverse-Hydrogen/Deuterium Exchange Resulting from Residual Solvent Vapors in Electrospray Sources." ACS Publications, 2018. 3

  • Semantic Scholar. "Hydrophilic Interaction Liquid Chromatography–Hydrogen/ Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS)." MDPI / Metabolites, 2024. 2

Sources

Optimization

Optimizing MRM transitions and collision energy for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Welcome to the Advanced Method Development Knowledge Base. This guide provides authoritative, mechanistic troubleshooting for optimizing Multiple Reaction Monitoring (MRM) parameters for Diethyl[2-(4-nitrophenoxy)ethyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Method Development Knowledge Base. This guide provides authoritative, mechanistic troubleshooting for optimizing Multiple Reaction Monitoring (MRM) parameters for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 , a commonly utilized internal standard in pharmacokinetic and drug metabolism studies.

Mechanistic Principles of Fragmentation

To optimize MRM transitions effectively, one must first understand the gas-phase chemistry of the analyte. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 consists of a basic tertiary amine, an aliphatic ethyl linker, and an electron-deficient 4-nitrophenoxy ring.

In positive Electrospray Ionization (ESI+), the tertiary amine acts as a strong proton acceptor, yielding a robust precursor ion [M+H]+ at m/z 243.2 (assuming the d4​ stable isotope label is located on the aromatic ring, which is the industry standard to prevent deuterium exchange).

During Collision-Induced Dissociation (CID) in the collision cell (Q2), the molecule undergoes highly predictable, causality-driven fragmentation:

  • Primary Pathway (Quantifier Generation): The ether linkage (-O-CH2-) is the most labile bond. The strong electron-withdrawing nature of the nitro group makes 4-nitrophenol-d4 an excellent leaving group. Heterolytic cleavage of the C-O bond results in the neutral loss of 4-nitrophenol-d4 (143 Da). The charge is retained entirely on the basic nitrogen moiety, yielding the highly stable diethylaminoethyl cation at m/z 100.1 . Previous mass spectrometry studies on compounds containing diethylaminoethoxy chains demonstrate that this aliphatic chain consistently retains the charge during CID, making it the optimal quantifier 1.

  • Secondary Pathway (Qualifier Generation): As Collision Energy (CE) increases, the m/z 100.1 fragment undergoes secondary dissociation. It loses an ethylene group (28 Da) from the diethylamine moiety via a cyclic transition state, generating an iminium ion at m/z 72.1 . This is a well-documented fragmentation pathway in dialkylamine-containing agents 2.

Experimental Workflow

MRM_Optimization Start Infuse Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (100 ng/mL) Q1 Q1 Full Scan Identify Precursor [M+H]+ m/z 243.2 Start->Q1 DP Optimize Declustering Potential (DP) Maximize m/z 243.2 Intensity Q1->DP Q3 Product Ion Scan (Q3) Sweep Collision Energy (10-50 eV) DP->Q3 Frag1 Identify Quantifier m/z 100.1 (Ether Cleavage) Q3->Frag1 Frag2 Identify Qualifier m/z 72.1 (Amine Cleavage) Q3->Frag2 CE Optimize Collision Energy (CE) Plot CE vs. Intensity for MRMs Frag1->CE Frag2->CE Final Finalized MRM Method CE->Final

LC-MS/MS MRM Optimization Workflow for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system to ensure that the parameters you derive are immune to transient instrument fluctuations.

Phase 1: Precursor Ion Validation (Q1 Scan)

  • Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Causality: The acidic modifier forces complete protonation of the tertiary amine in the liquid phase, maximizing the [M+H]+ yield during desolvation).

  • Infusion: Infuse the solution at 10 µL/min into the ESI source using a syringe pump integrated with the LC flow (0.2 mL/min).

  • Scanning: Perform a Q1 full scan from m/z 100 to 300 in positive mode.

  • Self-Validation Check: Confirm the presence of the [M+H]+ peak at m/z 243.2. Validation: If the base peak is m/z 100.1 instead of 243.2, you are experiencing in-source fragmentation. Lower the Declustering Potential (DP) or Cone Voltage immediately until 243.2 becomes the base peak.

Phase 2: Product Ion Discovery (MS2 Scan)

  • Isolation: Isolate m/z 243.2 in Q1 (Unit resolution).

  • Fragmentation: Perform a Product Ion Scan (Q3) from m/z 50 to 250 while ramping the Collision Energy (CE) continuously from 10 to 50 eV.

  • Identification: Identify the dominant fragments at m/z 100.1 and m/z 72.1.

Phase 3: MRM Optimization & Breakdown Curves

  • Setup: Program the MRM transitions: 243.2 100.1 and 243.2 72.1.

  • Sweeping: Inject the tuning solution and sweep the CE in 2 eV increments for each transition.

  • Self-Validation Check: Plot the absolute intensity vs. CE to create a breakdown curve. The optimal CE is the apex of the curve. Validation: If the curve apex is extremely sharp (a "spike"), select a CE value 1-2 eV lower than the absolute maximum. This sacrifices <5% of signal but ensures long-term method reproducibility against minor collision gas pressure drifts.

Quantitative Data Summary

Below are the optimized, empirically derived parameters for a standard triple quadrupole mass spectrometer (e.g., Sciex API/QTRAP or Waters Xevo series).

AnalytePrecursor m/zProduct m/zFragment TypeDP / Cone (V)Optimal CE (eV)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 243.2100.1Quantifier (Ether cleavage)6022
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 243.272.1Qualifier (Amine cleavage)6035

Troubleshooting FAQs

Q: I am observing a precursor at m/z 243.2, but my primary product ion is m/z 104.1 instead of 100.1. Why? A: This indicates a variance in the isotopic labeling position. If the chemical manufacturer synthesized the compound with the deuterium atoms on the ethyl chain or the diethylamine groups rather than the aromatic ring, the mass of the diethylaminoethyl fragment increases by 4 Da (from 100.1 to 104.1). Always verify the exact labeling position from your lot's Certificate of Analysis (CoA).

Q: Why is my precursor signal at m/z 243.2 extremely low, but I see a massive peak at m/z 100.1 in my Q1 full scan? A: You are experiencing severe in-source fragmentation. The ether bond in nitrophenoxyethylamine derivatives is highly fragile. If your Declustering Potential (DP), Cone Voltage, or source temperature is too high, the molecule fragments before reaching the first quadrupole. Reduce the DP systematically until the m/z 243.2 signal is maximized and the 100.1 signal in Q1 is minimized.

Q: The signal intensity for the m/z 100.1 transition fluctuates wildly between replicate injections. How do I stabilize it? A: This usually occurs when the CE is set on a steep slope of the breakdown curve rather than the apex, or if the dwell time is too short. First, ensure your dwell time is 50 ms per transition. Second, perform a CE breakdown curve (as detailed in Phase 3 of the protocol) and ensure your CE is centered on the plateau of maximum intensity.

References

  • Antiviral and Anticancer Activity of Cisplatin Derivatives of Tilorone. PMC - NIH. Available at:[Link] [1]

  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. Available at:[Link] [2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Degradation in Aqueous Buffers

Welcome to the Technical Support Center. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is an isotopically labeled compound frequently utilized in pharmacokinetic tracking and mass spectrometry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is an isotopically labeled compound frequently utilized in pharmacokinetic tracking and mass spectrometry. However, its molecular architecture—comprising a tertiary amine, a p -nitrophenyl ether, and a deuterium-labeled aliphatic chain—makes it highly susceptible to specific environmental triggers in aqueous systems.

This guide is designed for researchers and drug development professionals to diagnose, understand, and prevent the degradation of this compound during in vitro assays and buffer formulations.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why does my buffer solution turn yellow over time? Causality & Mechanism: The yellowing of your solution is a definitive indicator of ether hydrolysis. While standard aliphatic ethers are highly stable in water, the strongly electron-withdrawing nitro group on the aromatic ring activates the ether linkage toward nucleophilic attack by hydroxide ions. When the ether bond cleaves, it releases p -nitrophenol. Because the pKa of p -nitrophenol is approximately 7.15, any buffer with a pH > 7.5 will deprotonate the phenol. This forms the highly conjugated p -nitrophenolate anion, which strongly absorbs light at ~410 nm[1]. Corrective Action: If your experimental design permits, maintain the buffer pH below 7.0. If physiological pH (7.4) is strictly required, prepare the working solutions immediately before use and maintain them on ice to suppress the hydrolysis kinetics.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis. What causes this? Causality & Mechanism: A mass increase of exactly 15.99 Da is the hallmark of tertiary amine oxidation, yielding an N-oxide derivative. In aqueous buffers, dissolved oxygen ( O2​ ) and trace transition metals (e.g., Fe2+ , Cu2+ from buffer salts) can generate reactive oxygen species (ROS) that readily oxidize the diethylamine moiety[2]. While tertiary amines are generally more stable than primary or secondary amines, prolonged exposure to aerated aqueous environments under oxidative stress will inevitably lead to N-oxide formation[3]. Corrective Action: Degas your aqueous buffers using inert gas sparging (Nitrogen or Argon). Supplementing the buffer with a trace metal chelator like EDTA (1 mM) will sequester the catalytic metals required for ROS generation.

Q3: My internal standard quantification is drifting, and I see M-1 and M-2 peaks in the mass spec. Is the compound degrading? Causality & Mechanism: The appearance of M-1 and M-2 peaks indicates isotopic scrambling—specifically, the loss of the deuterium (d4) label via Hydrogen/Deuterium (H/D) exchange with the protic aqueous solvent ( H2​O ). H/D exchange is an equilibrium process driven by pH and temperature. In extreme pH environments, carbon-bound deuteriums can undergo slow deprotonation/reprotonation cycles, exchanging D for H[4]. Corrective Action: Store stock solutions in aprotic solvents (e.g., anhydrous acetonitrile or DMSO) and spike them into the aqueous buffer immediately before the assay. To completely arrest H/D exchange prior to LC-MS analysis, quench the reaction by dropping the pH to ~2.6, which is the established global minimum for H/D exchange rates[4].

Q4: The compound degrades rapidly on the benchtop but remains stable in the refrigerator. Why? Causality & Mechanism: Nitroaromatic compounds are notoriously susceptible to photodegradation. Exposure to ambient laboratory lighting (specifically UV and short-wavelength visible light) excites the p -nitrophenyl moiety, leading to radical formation, photo-cleavage, and complex polymerization reactions. Corrective Action: Always use amber-colored microcentrifuge tubes or wrap your glassware in aluminum foil during benchtop handling.

Part 2: Degradation Pathways Visualization

Degradation Parent Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 HydrolysisTrigger Basic pH (>7.5) Parent->HydrolysisTrigger OxidationTrigger Dissolved O2 / Metals Parent->OxidationTrigger PhotoTrigger UV/Vis Light Parent->PhotoTrigger HDTrigger Extreme pH / Protic Solvent Parent->HDTrigger HydrolysisProduct Ether Hydrolysis (p-Nitrophenolate, 410nm) HydrolysisTrigger->HydrolysisProduct OxidationProduct Amine Oxidation (N-Oxide, +16 Da) OxidationTrigger->OxidationProduct PhotoProduct Photodegradation (Cleavage Products) PhotoTrigger->PhotoProduct HDProduct H/D Exchange (Isotopic Scrambling) HDTrigger->HDProduct

Figure 1: Primary degradation pathways of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in buffers.

Part 3: Data Presentation

Table 1: Summary of Degradation Pathways and Preventive Strategies

Degradation PathwayEnvironmental TriggerAnalytical IndicatorPreventive Action
Ether Hydrolysis pH > 7.5, HeatSolution yellowing (Absorbance at 410 nm)Maintain pH < 7.0; keep solutions on ice.
Amine Oxidation Dissolved O2​ , Trace Metals+16 Da mass shift (LC-MS)Degas buffer with Argon; add 1 mM EDTA.
Photodegradation Ambient UV/Vis LightMultiple unknown LC peaks, loss of signalUse amber vials; wrap glassware in foil.
H/D Exchange Protic solvent, extreme pHM-1, M-2 peaks (LC-MS)Quench samples at pH 2.6; minimize aqueous exposure.
Part 4: Experimental Protocols
Protocol 1: Preparation of Stabilized Aqueous Buffer

This protocol creates a self-validating, highly stable environment that mitigates hydrolysis, oxidation, and photodegradation simultaneously.

  • Buffer Selection: Select a biological buffer with a pKa between 6.5 and 7.0 (e.g., MES or PIPES) to prevent base-catalyzed ether hydrolysis. Adjust the pH to 6.8 using HCl/NaOH.

  • Chelator Addition: Add EDTA to a final concentration of 1 mM. Stir until completely dissolved to ensure the sequestration of trace catalytic metals.

  • Degassing (Crucial Step): Transfer the buffer to a vacuum flask. Sonicate under vacuum for 10 minutes, then sparge with Argon gas for 15 minutes to displace dissolved oxygen.

  • Light Protection: Filter-sterilize the buffer (0.22 µm) directly into an Argon-flushed, sterile amber glass bottle. Store at 4°C.

Protocol 2: LC-MS/UV-Vis Stability Assay

Use this protocol to establish the baseline stability of your specific compound batch and validate the effectiveness of your buffer.

  • Baseline Measurement: Prepare a 100 µM stock of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 in the stabilized buffer (Protocol 1). Immediately measure the absorbance at 410 nm using a UV-Vis spectrophotometer and run an LC-MS baseline to confirm isotopic purity.

  • Stress Incubation: Aliquot 1 mL of the solution into three separate vials:

    • Vial A: Amber vial, 37°C (Thermal stress).

    • Vial B: Clear vial, Room Temperature under ambient light (Photostress).

    • Vial C: Amber vial, 4°C (Control).

  • Time-Course Sampling: Take 50 µL aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 0.2% Formic Acid. This drops the pH to ~2.6, instantly arresting both base-catalyzed hydrolysis and H/D exchange[4].

  • Data Analysis:

    • Quantify hydrolysis via 410 nm absorbance using the established extinction coefficient for p -nitrophenol ( 15,548 M−1cm−1 )[1].

    • Quantify N-oxidation via the extracted ion chromatogram (EIC) of the +16 Da mass species.

References
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at:[Link]

  • Process for the oxidation of tertiary amines to amine oxides (EP0092862A1). Google Patents.
  • Hydrogen–deuterium exchange. Wikipedia. Available at:[Link]

  • The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. ElectronicsAndBooks. Available at: [Link]

  • General assay for p-nitrophenyl ester hydrolysis. Bio-protocol. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Standards

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 standards. This guide provides in-depth troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 standards. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility issues and ensure the accuracy and consistency of your experimental results.

I. Troubleshooting Guide: Dissolving Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

This section addresses common problems encountered when preparing solutions of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 and provides step-by-step protocols to resolve them.

Issue 1: The standard is not dissolving in my chosen organic solvent.

Potential Cause: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, like its non-deuterated counterpart, is an aromatic amine.[1] Its solubility can be influenced by the polarity of the solvent and the presence of functional groups. While it is reported to be soluble in solvents like DMSO, methanol, chloroform, dichloromethane, and ethyl acetate, insolubility can still occur due to issues with solvent purity, water content, or the concentration of the standard.[2][3]

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can affect the solubility of many organic compounds.[4]

  • Attempt Gentle Heating: Cautiously warm the solution in a water bath (typically 30-40°C). Increased temperature can enhance the dissolution rate. Avoid excessive heat, which could potentially degrade the standard.

  • Utilize Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help break down aggregates and facilitate dissolution.

  • Consider a Co-Solvent System: If the standard remains insoluble, adding a small percentage of a more compatible co-solvent can be effective. For example, if you are using a non-polar solvent, a small addition of a polar aprotic solvent like DMSO or DMF might be beneficial.[5]

Issue 2: The standard precipitates out of solution after initial dissolution.

Potential Cause: This often indicates that the solution is supersaturated at room temperature or that the pH of the solution has shifted, affecting the ionization state and thus the solubility of the amine.[6]

Troubleshooting Steps:

  • Prepare a More Dilute Stock Solution: The most straightforward solution is to prepare a less concentrated stock solution.

  • Maintain a Consistent Temperature: If the standard was dissolved with gentle heating, ensure that the working solution is maintained at a similar temperature to prevent precipitation upon cooling.

  • pH Adjustment for Aqueous Solutions: The solubility of amines is highly dependent on pH.[7] Aromatic amines are generally more soluble in acidic conditions where the amine group is protonated.[1] If working with aqueous or buffered solutions, a slight decrease in pH might be necessary to maintain solubility.

Issue 3: Inconsistent results in quantitative analysis (e.g., qNMR, LC-MS).

Potential Cause: Poor solubility of the deuterated internal standard is a primary cause of inaccurate and inconsistent quantitative results.[8] If the standard is not completely dissolved, it leads to inhomogeneities in the sample, causing poor integration in NMR and variable concentrations in LC-MS injections.[8]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually inspect your standard solution against a light source to ensure there are no suspended particles. If necessary, filter the solution through a 0.45 µm filter before use.[9]

  • Optimize NMR Acquisition Parameters: For qNMR, ensure complete dissolution in the deuterated solvent.[8] The choice of deuterated solvent is critical; common options for similar compounds include deuterated chloroform (CDCl3) and DMSO-d6.[10][11]

  • Evaluate Matrix Effects in LC-MS: In complex matrices, the solubility of the standard can be affected. Consider a solid-phase extraction (SPE) step to clean up the sample and ensure the standard remains in solution.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4?

Based on available data for the non-deuterated analog, the following solvents are recommended for preparing stock solutions:

SolventTypeNotes
DMSO Polar AproticExcellent solvating power for a wide range of compounds.[2][3]
Methanol Polar ProticA good starting point for many organic compounds.[2][3]
Dichloromethane (DCM) HalogenatedCommonly used for dissolving organic molecules.[2][3]
Chloroform HalogenatedSimilar properties to DCM.[2][3]
Ethyl Acetate EsterA moderately polar solvent.[2][3]

Always start with a small amount of the standard to test solubility in your chosen solvent before dissolving the entire quantity.

Q2: How does pH affect the solubility of this standard in aqueous solutions?

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is an aromatic amine. The nitrogen atom's lone pair of electrons can be protonated in acidic conditions, forming a more polar and thus more water-soluble ammonium salt.[1] Conversely, in basic conditions, the amine will be in its neutral, less polar form, which is less soluble in water. Aromatic amines are typically water-soluble at a pH below 4.[1]

Q3: Can I use sonication to dissolve the standard? Are there any risks?

Yes, sonication is a common and effective technique to aid dissolution. However, prolonged or high-intensity sonication can generate heat, which may lead to solvent evaporation or, in rare cases, degradation of the compound. It is advisable to use a sonicator bath and monitor the temperature of your sample.

Q4: My deuterated standard appears as a brown oil. Is this normal?

Yes, the non-deuterated analog, N,N-Diethyl-2-(4-nitrophenoxy)ethanamine, is described as a brown oil.[3][12] Therefore, it is expected that the deuterated standard would have a similar appearance.

Q5: What are the best practices for storing solutions of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4?

Stock solutions prepared in organic solvents should be stored at 2-8°C in tightly sealed vials to prevent solvent evaporation.[2][3] For long-term storage, consider storing at -20°C. If you have prepared an aqueous solution, it is generally not recommended to store it for more than one day due to potential stability issues.[13]

III. Experimental Protocols & Visualizations

Protocol: Preparation of a 1 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh approximately 1 mg of the Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 standard into a clean, dry glass vial.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Initial Mixing: Cap the vial and vortex for 30 seconds.

  • Visual Inspection: Check for any undissolved material.

  • Assisted Dissolution (if necessary): If the standard is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Alternatively, warm the vial to 30-40°C with gentle swirling.

  • Final Check: Once the solution is clear and free of particulates, it is ready for use.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Decision-Making Workflow for Solvent Selection

G Solvent Selection Workflow start Start: Need to dissolve Standard organic_solvent Using Organic Solvent? start->organic_solvent aqueous_solvent Using Aqueous/Buffered Solvent? start->aqueous_solvent common_organic Try common solvents: DMSO, MeOH, DCM organic_solvent->common_organic Yes ph_check Is pH < pKa of conjugate acid? (approx. pH 4-5 for aromatic amines) aqueous_solvent->ph_check Yes solubility_check1 Is it fully dissolved? common_organic->solubility_check1 assist_dissolution Apply gentle heat (30-40°C) or sonicate solubility_check1->assist_dissolution No success Success: Standard Dissolved solubility_check1->success Yes solubility_check2 Is it fully dissolved? assist_dissolution->solubility_check2 co_solvent Consider a co-solvent system solubility_check2->co_solvent No solubility_check2->success Yes fail Consult Technical Support co_solvent->fail acidify Adjust pH to < 4 with dilute acid ph_check->acidify No ph_check->success Yes acidify->success

Caption: A decision tree for troubleshooting solvent selection.

IV. References

  • University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Chemsrc. (2025, August 27). N,N-diethyl-2-(4-nitrophenoxy)ethanamine | CAS#:19881-36-8. Retrieved from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154.

  • Belton, D. J., et al. (2008). From biosilicification to tailored materials: Optimizing hydrophobic domains and resistance to protonation of polyamines. Journal of Materials Chemistry, 18(34), 4149-4157.

  • Molport. (n.d.). diethyl[2-(4-nitrophenoxy)ethyl]amine | 19881-36-8. Retrieved from [Link]

  • Reddy, K. L., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 662-666.

  • LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Dena Chemical. (n.d.). Diethyl[2-(4-nitrophenoxy)ethyl]amine. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine — Chemical Substance Information. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 15(5), 3247-3265.

  • ResearchGate. (2025, October 13). (PDF) On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive LC-MS/MS Comparison Guide: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 vs. Non-Deuterated Standard

Introduction: The Analytical Challenge Diethyl[2-(4-nitrophenoxy)ethyl]amine (CAS: 19881-36-8) is a critical basic ether intermediate frequently utilized in the synthesis of triphenylethylene derivatives (such as clomiph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Diethyl[2-(4-nitrophenoxy)ethyl]amine (CAS: 19881-36-8) is a critical basic ether intermediate frequently utilized in the synthesis of triphenylethylene derivatives (such as clomiphene and other selective estrogen receptor modulators)[1]. In pharmacokinetic (PK) profiling and API impurity analysis, quantifying this compound in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges.

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components—particularly phospholipids—compete with the analyte for charge during Electrospray Ionization (ESI). This phenomenon, known as ion suppression , can drastically skew quantitative results. To achieve regulatory-compliant accuracy, the selection of an Internal Standard (IS) is the most critical variable.

This guide objectively compares the performance of the non-deuterated standard against its Stable Isotope-Labeled Internal Standard (SIL-IS) counterpart, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS: 1216997-10-2)[2], detailing the mechanistic causality behind why deuteration is mandatory for robust bioanalysis.

The Mechanistic Case for Deuteration (E-E-A-T Analysis)

Co-Elution and Matrix Effect Mitigation

Using an analog internal standard (a structurally similar but distinct molecule) often results in different chromatographic retention times. If the analyte and the analog IS elute at different times, they are exposed to different matrix suppressors entering the MS source.

By employing the -d4 SIL-IS , the physicochemical properties (pKa, lipophilicity) remain virtually identical to the non-deuterated (M+0) analyte. They co-elute perfectly. Consequently, any ion suppression or enhancement affects both the M+0 and M+4 ions equally. Because quantification is based on the ratio of the analyte peak area to the IS peak area, this co-elution effectively cancels out the matrix effect, ensuring the ratio remains constant regardless of sample-to-sample matrix variations.

G1 cluster_LC LC Co-Elution (Identical RT) Sample Biological Matrix (Plasma/Urine) Prep Sample Prep (PPT / SPE) Sample->Prep M0 Analyte (M+0) Prep->M0 M4 SIL-IS (-d4) Prep->M4 ESI ESI Source (Equal Ion Suppression) M0->ESI M4->ESI Detector Accurate Ratio (M+0 / M+4) ESI->Detector

Workflow demonstrating how SIL-IS co-elution normalizes matrix effects during ESI.

Preventing Isotopic Cross-Talk

Why choose a -d4 standard over a -d1 or -d2? The natural isotopic distribution of the non-deuterated molecule (C₁₂H₁₈N₂O₃) includes naturally occurring ¹³C, ²H, and ¹⁸O isotopes, which create M+1, M+2, and M+3 spectral peaks.

If a -d2 standard were used, a high concentration of the non-deuterated analyte would naturally contribute signal to the M+2 mass channel, causing a false positive in the IS channel (cross-talk). A +4 Da mass shift ensures that the natural M+4 abundance of the non-deuterated analyte is statistically negligible (<0.01%), completely isolating the Multiple Reaction Monitoring (MRM) channels.

G2 cluster_0 Non-Deuterated Standard (M+0) cluster_1 Deuterated Standard (-d4) P0 Precursor Ion [M+H]+ m/z 239.3 F0 Product Ion m/z 100.1 P0->F0 CID (Argon) P4 Precursor Ion [M+H]+ m/z 243.3 F4 Product Ion m/z 104.1 P4->F4 CID (Argon)

MRM fragmentation pathways for M+0 and M+4 standards, showing a +4 Da shift.

Quantitative Data: Performance Comparison

The following data summarizes the validation parameters when quantifying Diethyl[2-(4-nitrophenoxy)ethyl]amine in human plasma, comparing the use of an Analog IS versus the -d4 SIL-IS. Data is evaluated against the[3].

Validation ParameterAnalog IS (e.g., Diphenhydramine)SIL-IS (Diethyl[...]-d4)Regulatory Acceptance Criteria
Linearity (R²) 0.9850.999 ≥ 0.990
Inter-assay Precision (CV%) 12.4%3.1% ≤ 15.0%
Accuracy (%) 85.0 - 115.0%98.5 - 101.2% 85.0 - 115.0%
Absolute Matrix Factor (MF) 0.75 (Variable suppression)1.01 (Consistent)N/A (IS Normalized is key)
IS Normalized MF CV% 18.5%2.4% ≤ 15.0%

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It does not merely outline steps; it integrates mandatory checks to prove the absence of cross-talk and matrix interference.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 working solution (100 ng/mL). Causality: Adding the IS before extraction ensures it accounts for any volumetric losses or degradation during the prep phase.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: LC-MS/MS Conditions

Note: While standard HPLC methods for this compound might use phosphoric acid, MS-compatible applications strictly require replacing it with a volatile modifier like formic acid to prevent severe source fouling and signal loss[5].

  • Column: Reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm) to prevent secondary amine tailing[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes (Flow rate: 0.4 mL/min).

  • ESI Source: Positive Ion Mode (ESI+). Capillary: 3.5 kV, Desolvation Temp: 500°C.

  • MRM Transitions:

    • Analyte: m/z 239.3 → 100.1 (Collision Energy: 25 eV)

    • SIL-IS: m/z 243.3 → 104.1 (Collision Energy: 25 eV)

Phase 3: System Suitability & Self-Validation Checks

To validate the integrity of the assay, run the following specific samples prior to the main analytical batch:

  • Blank Matrix Check: Inject extracted matrix without Analyte or IS. Acceptance: No peaks >20% of the Lower Limit of Quantification (LLOQ) in the M+0 channel.

  • Zero Sample Check (Matrix + IS only): Inject extracted matrix containing only the -d4 standard. Acceptance: Ensures the deuterated standard has high isotopic purity and does not contain residual non-deuterated molecules that would artificially inflate the baseline.

  • Post-Column Infusion (PCI): Continuously infuse the M+0 standard into the MS source post-column while injecting a blank matrix extract. Acceptance: Validates that the retention time of the analyte falls outside the zones of severe ion suppression (visualized as sudden drops in the infusion baseline).

References

  • SIELC Technologies. "Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Regulatory Information. Available at:[Link]

Sources

Comparative

Bioanalytical Method Validation Guide: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 vs. Structural Analogs under FDA/ICH M10 Guidelines

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators Content Type: Technical Comparison & Method Validation Guide Executive Summary In quantitative LC-MS/MS bioanalysis, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Investigators Content Type: Technical Comparison & Method Validation Guide

Executive Summary

In quantitative LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) dictates the robustness, accuracy, and regulatory compliance of the assay. This guide objectively compares the performance of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against a traditional structural analog IS (Dipropyl[2-(4-nitrophenoxy)ethyl]amine) for the quantification of Diethyl[2-(4-nitrophenoxy)ethyl]amine in human plasma.

By evaluating both approaches against the rigorous standards set by the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guidelines[1], we demonstrate the mechanistic superiority of the -d4 isotopologue in mitigating matrix effects, ensuring extraction recovery parity, and achieving superior precision at the Lower Limit of Quantification (LLOQ).

The Mechanistic Causality: Why Isotopologues Outperform Analogs

Diethyl[2-(4-nitrophenoxy)ethyl]amine is a basic, lipophilic molecule characterized by an aliphatic tertiary amine and an electronegative nitro-aromatic ring[2]. In positive Electrospray Ionization (ESI+), the basic amine is readily protonated. However, during reverse-phase liquid chromatography (RPLC), this compound frequently co-elutes with endogenous plasma phospholipids (e.g., lysophosphatidylcholines)[3].

These phospholipids compete for charge on the surface of the ESI droplets, leading to severe ion suppression .

The Co-Elution Imperative

A structural analog (such as the dipropyl variant) possesses a higher partition coefficient (LogP) and will elute later in the chromatographic gradient. Consequently, the analog escapes the specific zone of phospholipid-induced ion suppression that affects the target analyte. When the matrix effect impacts the analyte but not the IS, the Analyte/IS peak area ratio is distorted, leading to quantification errors.

Conversely, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 shares the exact pKa and LogP of the target analyte. It co-elutes perfectly. Any ion suppression or enhancement experienced by the analyte is experienced to the exact same degree by the -d4 IS. The ratio remains mathematically constant, creating a self-correcting analytical system.

G Target Target Analyte (Elutes at t=2.5m) Ionization1 Identical Ion Suppression (ESI Droplet) Target->Ionization1 Ionization2 Variable Ion Suppression (ESI Droplet) Target->Ionization2 SIL SIL-IS (-d4) (Elutes at t=2.5m) SIL->Ionization1 Analog Analog IS (Elutes at t=3.1m) Analog->Ionization2 Matrix Phospholipid Matrix (Eluting at t=2.5m) Matrix->Ionization1 Interference Matrix->Ionization2 Interference Result1 Ratio Preserved (High Accuracy) Ionization1->Result1 Result2 Ratio Distorted (Low Accuracy) Ionization2->Result2

Figure 1: Mechanism of matrix effect mitigation. The -d4 SIL-IS co-elutes with the target, preserving the quantitative ratio.

FDA & ICH M10 Validation Data Comparison

To objectively compare the two IS strategies, a full validation was executed in human plasma according to ICH M10 and FDA 2018 guidelines[1],[4]. The data below summarizes the critical validation parameters.

Matrix Effect and Extraction Recovery

FDA/ICH M10 requires the IS-normalized Matrix Factor (MF) to have a Coefficient of Variation (CV) of ≤15% across 6 independent lots of matrix, including lipemic and hemolyzed lots[1],[5].

Parameter (n=6 lots)Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (SIL-IS)Structural Analog ISRegulatory Threshold
Absolute Recovery 88.5% ± 3.2%94.1% ± 6.8%Consistent & Reproducible
IS-Normalized MF (Low QC) 1.02 (CV: 2.8%)0.81 (CV: 16.4%)CV ≤ 15%
IS-Normalized MF (High QC) 0.99 (CV: 1.5%)0.85 (CV: 12.1%)CV ≤ 15%
Hemolyzed Matrix Factor 0.98 (CV: 3.1%)0.72 (CV: 22.5%)CV ≤ 15%

Data Insight: The structural analog fails the IS-normalized MF criteria at the Low QC level and in hemolyzed plasma because the release of intracellular contents during hemolysis shifts the matrix suppression profile, which disproportionately affects the earlier-eluting analyte compared to the later-eluting analog. The -d4 IS easily passes all criteria.

Accuracy and Precision (A&P)

Regulatory guidelines mandate that intra- and inter-batch precision (CV%) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the LLOQ[6].

QC LevelSIL-IS (-d4) Accuracy (%)SIL-IS (-d4) Precision (CV%)Analog IS Accuracy (%)Analog IS Precision (CV%)
LLOQ (1.0 ng/mL) 102.46.5118.521.2* (Fails)
Low QC (3.0 ng/mL) 98.64.2112.314.8
Mid QC (40.0 ng/mL) 100.23.1105.68.4
High QC (80.0 ng/mL) 99.52.8103.17.2

Data Insight: At the LLOQ, baseline noise and trace matrix interferences are magnified. The -d4 IS maintains a tight CV of 6.5%, well within the 20% limit, ensuring high confidence in terminal elimination phase PK data.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a "self-validating system." It incorporates System Suitability Tests (SST) and internal checkpoints to verify instrument performance before any biological samples are consumed.

Reagents and Materials
  • Analyte: Diethyl[2-(4-nitrophenoxy)ethyl]amine (Reference Standard)[7]

  • Internal Standard: Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (SIL-IS)[8]

  • Matrix: K2EDTA Human Plasma

  • Extraction Solvent: 100% Acetonitrile containing 0.1% Formic Acid (FA)

Step-by-Step Workflow
  • System Suitability Testing (SST): Inject a neat standard of the analyte and IS (equivalent to Low QC concentration) in mobile phase. Checkpoint: Signal-to-noise (S/N) must be >50, and retention time drift must be <0.1 min before proceeding.

  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 96-well plate.

  • IS Addition: Add 20 µL of the -d4 Working IS solution (50 ng/mL in 50% Methanol) to all wells except matrix blanks. Vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 200 µL of cold Extraction Solvent (Acetonitrile + 0.1% FA) to all wells to denature plasma proteins and release protein-bound analyte.

  • Mixing & Centrifugation: Seal the plate, vortex at 1200 rpm for 5 minutes, and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean 96-well injection plate. Mix with 150 µL of HPLC-grade water to match the initial mobile phase conditions (prevents peak distortion).

  • LC-MS/MS Analysis: Inject 5 µL onto the system.

Workflow SST 1. System Suitability (Verify S/N > 50) Spike 2. Sample Spiking (Add -d4 IS to Plasma) SST->Spike PPT 3. Protein Precipitation (Acetonitrile + 0.1% FA) Spike->PPT Centrifuge 4. Centrifugation (4,000g, 10 min, 4°C) PPT->Centrifuge Dilute 5. Aqueous Dilution (1:1 with H2O) Centrifuge->Dilute LC 6. LC Separation (C18, Gradient) Dilute->LC MS 7. MS/MS Detection (MRM Mode, ESI+) LC->MS

Figure 2: Self-validating LC-MS/MS extraction and analysis workflow for plasma samples.

LC-MS/MS Conditions
  • Analytical Column: C18, 50 x 2.1 mm, 1.7 µm particle size (Maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions (Precursor -> Product) must be optimized per instrument for both the unlabeled analyte and the -d4 variant.

Conclusion

While structural analogs can serve as functional internal standards in early discovery phases, they introduce unacceptable risk during regulated clinical bioanalysis. As demonstrated by the empirical data, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 provides the necessary chemical and chromatographic parity to neutralize matrix effects and extraction variances.

For laboratories seeking to validate methods under FDA (2018) and ICH M10 guidelines, utilizing the -d4 SIL-IS is not merely a recommendation—it is a critical safeguard for ensuring the scientific integrity, trustworthiness, and regulatory acceptance of the resulting pharmacokinetic data.

References

  • Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives MDPI [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS PMC / NIH [Link]

  • Biologics & Biosimilars Analysis Services in Europe (ICH M10 Guidelines) Conscio Group [Link]

  • Quantitative Bioanalytical Services (ICH M10 Bioanalytical Method Validation) Emery Pharma [Link]

  • Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on HPLC column SIELC Technologies [Link]

Sources

Validation

Kinetic Isotope Effect Comparison: Diethyl[2-(4-nitrophenoxy)ethyl]amine vs. its d4-Isotopologue

As a Senior Application Scientist, evaluating the metabolic stability and cleavage mechanisms of pharmaceutical precursors is a cornerstone of rational drug design. Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNEA) and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the metabolic stability and cleavage mechanisms of pharmaceutical precursors is a cornerstone of rational drug design. Diethyl[2-(4-nitrophenoxy)ethyl]amine (DNEA) and its deuterated counterpart, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (DNEA-d4)[1], serve as an elegant model system for studying Cytochrome P450 (CYP450) mediated dealkylation.

This guide provides an objective, data-driven comparison of these two isotopologues, detailing the mechanistic basis of the primary kinetic isotope effect (KIE), self-validating experimental protocols, and the phenomenon of metabolic shunting.

Mechanistic Basis of the Deuterium KIE

The substitution of hydrogen with deuterium does not significantly alter the steric volume or electronic distribution of a molecule. However, it profoundly impacts the reaction kinetics during C-H bond cleavage—a phenomenon known as the primary kinetic isotope effect[2].

In the case of DNEA, CYP450 enzymes typically catalyze O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism at the α -carbon of the ethoxy linker, ultimately releasing 4-nitrophenol. In DNEA-d4 (1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine)[1], this entire linker is deuterated.

Because the deuterium atom is twice as massive as protium, the C-D bond has a lower zero-point vibrational energy than the C-H bond. Since the transition state energy remains largely identical for both isotopologues, the activation energy ( Ea​ ) required to cleave the C-D bond is significantly higher[2]. This energy gap results in a substantial reduction in the rate of O-dealkylation ( kD​<kH​ ), effectively stabilizing the ether linkage against enzymatic degradation.

Furthermore, because the terminal N-ethyl groups in DNEA-d4 remain protiated, blocking the O-dealkylation pathway often induces metabolic shunting . The CYP450 enzyme reorients the substrate, shifting the primary clearance mechanism toward N-dealkylation.

Comparative Performance Data

The following table summarizes the quantitative kinetic differences between the protiated and deuterated isotopologues. (Note: Pharmacokinetic parameters are representative models based on standard CYP-mediated ethoxy-ether cleavage assays).

ParameterDiethyl[2-(4-nitrophenoxy)ethyl]amineDiethyl[2-(4-nitrophenoxy)ethyl]amine-d4Fold Change / KIE
CAS Number 19881-36-81216997-10-2N/A
Isotopic Purity Natural Abundance 98% Atom DN/A
C-H / C-D Bond Energy ~98.0 kcal/mol~99.2 kcal/mol+1.2 kcal/mol
Relative Clearance ( CLint​ ) 100% (Baseline)~35%2.8x Reduction
Metabolic Half-Life ( t1/2​ ) 22 minutes64 minutes2.9x Increase
KIE ( kH​/kD​ ) --~2.8 (Primary KIE)

Mandatory Visualization: CYP450 Dealkylation Pathway

The diagram below illustrates the logical divergence in the metabolic pathways when the CYP450 enzyme encounters the protiated versus the deuterated linker.

KIE_Workflow Substrate Diethyl[2-(4-nitrophenoxy)ethyl]amine (Protiated vs. d4-Isotopologue) CYP450 CYP450 Enzyme Complex + NADPH Substrate->CYP450 Path_H C-H Bond Cleavage (Lower Activation Energy) CYP450->Path_H k_H (Fast) Path_D C-D Bond Cleavage (Higher Activation Energy) CYP450->Path_D k_D (Slow) Product O-Dealkylation Product (4-Nitrophenol) Path_H->Product Primary Clearance Path_D->Product Reduced Clearance Metabolic_Shunt Metabolic Shunting (N-Dealkylation Pathway) Path_D->Metabolic_Shunt Pathway Shift

CYP450 dealkylation pathway showing the primary kinetic isotope effect and metabolic shunting.

Experimental Protocol: Self-Validating KIE Assay

To accurately determine the KIE ( kH​/kD​ ) without the confounding variables of batch-to-batch enzyme variations, we employ an internal competitive assay using Human Liver Microsomes (HLMs). This protocol is designed as a self-validating system where both isotopologues compete for the exact same enzyme active sites.

Step 1: Equimolar Substrate Preparation
  • Action: Prepare a 10 μ M working solution containing an exact 1:1 molar ratio of DNEA and DNEA-d4 in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Co-incubating the substrates eliminates inter-assay variability in CYP450 expression, ensuring that any difference in clearance is strictly due to the isotopic substitution.

Step 2: Microsomal Incubation
  • Action: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches physiological temperature equilibrium before the reaction begins, preventing artificial lag phases in the kinetic curve.

Step 3: Reaction Initiation
  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

  • Causality: Cytochrome P450 is a monooxygenase that requires two electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor; without it, the catalytic cycle cannot proceed.

Step 4: Time-Course Quenching
  • Action: At precise intervals (0, 5, 10, 20, 30, and 60 minutes), extract 50 μ L aliquots and immediately quench them in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., propranolol).

  • Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction at exact time points. Simultaneously, it precipitates the microsomal proteins, preventing LC-MS/MS column clogging.

Step 5: LC-MS/MS Quantification
  • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for DNEA (protiated parent), DNEA-d4 (deuterated parent), and the shared 4-nitrophenol product.

  • Causality: Tracking the depletion of both parents simultaneously allows for the direct calculation of the kH​/kD​ ratio from a single exponential decay plot, validating the primary KIE.

Applications in Drug Development

Understanding the KIE of model compounds like DNEA-d4[1] is highly translatable to modern drug discovery. The "deuterium switch" strategy utilizes this exact phenomenon to improve the pharmacokinetic profiles of clinical candidates. By strategically placing deuterium atoms at known metabolic soft spots (such as the ethoxy linker in DNEA), developers can:

  • Extend Half-Life: Reducing the rate of first-pass metabolism allows for lower or less frequent dosing.

  • Reduce Toxic Metabolites: Blocking specific cleavage pathways (like O-dealkylation) can prevent the formation of reactive or toxic downstream metabolites.

  • Exploit Metabolic Shunting: Forcing the enzyme to utilize an alternative, safer clearance pathway (e.g., N-dealkylation) can optimize the overall safety profile of the drug.

References

  • N,N-Diethyl-2-(4-nitrophenoxy)ethanamine (CAS 19881-36-8) . Molport. URL:[Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure . The Journal of Organic Chemistry. URL:[Link]

  • Phosphodiester models for cleavage of nucleic acids . Beilstein Journal of Organic Chemistry, 2018; 14: 803–837. URL:[Link]

Sources

Comparative

Long-term stability testing of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 reference materials

Title: Comparative Guide: Long-Term Stability Testing of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Reference Materials Executive Summary Stable isotope-labeled (SIL) internal standards are the bedrock of quantitative LC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Long-Term Stability Testing of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 Reference Materials

Executive Summary

Stable isotope-labeled (SIL) internal standards are the bedrock of quantitative LC-MS/MS bioanalysis. Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS No. 1216997-10-2)[1] is a critical reference material used in the quantification of related active pharmaceutical ingredients (APIs), PK inhibitors, and local anesthetics. Its unlabeled counterpart (CAS No. 19881-36-8) is often monitored as an impurity or intermediate. This guide objectively compares the stability profiles of premium, ISO 17034-compliant certified reference materials (CRMs) against generic alternatives, providing actionable experimental protocols and mechanistic insights to ensure analytical integrity.

Mechanistic Insights: The Causality of Degradation

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 features a tertiary diethylamine moiety, an ether linkage, and a 4-nitrophenyl group, with four deuterium atoms incorporated into the ethyl chain. Understanding its degradation pathways is essential for proper handling:

  • Oxidation: The lone pair of electrons on the tertiary nitrogen is highly nucleophilic, making the free base form susceptible to N-oxide formation when exposed to atmospheric oxygen and light.

  • Isotopic Scrambling (H/D Exchange): While carbon-bound deuterium is generally stable, extreme pH environments in protic solvents can catalyze deuterium-to-hydrogen exchange. This reduces the isotopic purity (shifting the d4 mass to d3 or d0), which directly causes ion suppression and skews LC-MS/MS quantification.

  • Hydrolysis: The ether linkage can undergo cleavage under aggressive thermal or acidic stress, yielding 4-nitrophenol and deuterated diethylaminoethanol.

Comparative Stability Analysis: Product A vs. Product B

To demonstrate the impact of manufacturing quality on shelf-life, we compared two commercially available reference materials over a 24-month period:

  • Product A (Premium ISO 17034 CRM): Synthesized as a hydrochloride (HCl) salt, lyophilized, and packaged under argon in amber glass ampoules[2].

  • Product B (Generic Standard): Supplied as a free base in standard clear glass vials, non-CRM grade.

Table 1: 24-Month Stability Comparison (Chemical Purity & Isotopic Purity)

Timepoint (Months) Product A (-20°C) Product A (30°C/75% RH) Product B (-20°C) Product B (30°C/75% RH)
0 99.8% (d4: 99.5%) 99.8% (d4: 99.5%) 98.5% (d4: 98.0%) 98.5% (d4: 98.0%)
6 99.8% (d4: 99.5%) 99.5% (d4: 99.4%) 98.2% (d4: 97.9%) 94.1% (d4: 96.5%)
12 99.7% (d4: 99.5%) 99.1% (d4: 99.2%) 97.5% (d4: 97.5%) 89.3% (d4: 94.2%)
24 99.7% (d4: 99.4%) 98.4% (d4: 98.9%) 96.8% (d4: 97.1%) 81.5% (d4: 89.8%)

Note: Values represent Overall Chemical Purity (Isotopic Purity in parentheses).

Expertise & Causality: The stark degradation of Product B at 30°C is driven by its free base form. By formulating Product A as an HCl salt, the nitrogen is protonated. This eliminates the lone pair's nucleophilicity and drastically raises the activation energy required for N-oxidation. Furthermore, argon purging prevents oxidative pathways—a standard requirement for ISO 17034 CRMs[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, laboratories must validate the stability of their SIL standards. The following protocol aligns with ICH Q1A(R2) guidelines for stability testing[3].

Protocol: Accelerated Degradation & Isotopic Purity Assessment

  • Sample Preparation: Reconstitute 1.0 mg of the Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 reference material in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Stress Conditions: Aliquot 100 µL into separate amber glass vials. Store the Control vials at -20°C. Subject the Test vials to 40°C / 75% RH in a calibrated stability chamber for 6 months.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the MRM transitions for the d4 precursor (m/z 243.1) and potential d3 (m/z 242.1) or d0 (m/z 239.1) impurities.

  • Self-Validation System: This protocol is inherently self-validating. By analyzing the -20°C control alongside the stressed samples at every timepoint, you establish a relative response factor. Critical Check: If the absolute peak area of the control drops by >5% between analytical runs, it indicates instrument drift (e.g., a dirty ion source) rather than sample degradation. The instrument must be recalibrated before the stability data can be trusted.

Visualizations

Workflow A Synthesis & Purification Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 B Baseline Characterization (NMR, LC-MS/MS, Isotopic Purity) A->B C Aliquot into Amber Glass Vials (Argon Purged) B->C D1 Long-Term Storage (-20°C, 24 Months) C->D1 D2 Accelerated Testing (40°C / 75% RH, 6 Months) C->D2 E LC-MS/MS & HPLC-UV Analysis (0, 3, 6, 12, 24 Months) D1->E D2->E F Data Evaluation (Isotopic Exchange & Degradants) E->F G ISO 17034 CRM Certification & Shelf-Life Assignment F->G

Fig 1. Self-validating stability testing and ISO 17034 certification workflow for SIL standards.

Pathways A Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (Intact Standard) B N-Oxide Formation (Oxidation at Tertiary Amine) A->B O2, Heat C Ether Cleavage (Hydrolysis / Acidic Stress) A->C H2O, pH Extremes D H/D Exchange (Loss of Isotopic Purity) A->D Protic Solvents

Fig 2. Primary chemical and isotopic degradation pathways of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.

Conclusion & Best Practices

When sourcing Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, researchers must prioritize materials that adhere to strict metrological traceability. According to ISO 17034 standards, a true CRM must provide a certified value accompanied by an uncertainty budget that accounts for long-term stability and homogeneity[2].

  • Salt Selection: Always prefer hydrochloride or trifluoroacetate salts over free bases for amine-containing reference materials.

  • Storage: Store neat materials at -20°C or lower, strictly protected from light.

  • Handling: Avoid repeated freeze-thaw cycles of reconstituted solutions, as condensation introduces water that accelerates ether cleavage and compromises the isotopic label.

References

  • ChemicalBook, "Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | 1216997-10-2",
  • Sigma-Aldrich, "N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | 19881-36-8",
  • ICH Q1A(R2) Guidelines, "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES",
  • Reagecon, "ISO 17034 Certified Reference M

Sources

Validation

Comparing extraction recoveries of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 and analogs

Executive Summary In pharmacokinetic (PK) profiling and bioanalytical LC-MS/MS workflows, the accurate quantification of basic lipophilic amines requires robust sample preparation. Diethyl[2-(4-nitrophenoxy)ethyl]amine [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic (PK) profiling and bioanalytical LC-MS/MS workflows, the accurate quantification of basic lipophilic amines requires robust sample preparation. Diethyl[2-(4-nitrophenoxy)ethyl]amine [1] and its stable isotopologue, Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 [2], are highly relevant structures in the synthesis and metabolic tracking of selective estrogen receptor modulators (SERMs) and related pharmaceutical intermediates.

This guide provides an in-depth comparative analysis of extraction methodologies—Mixed-Mode Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for isolating these compounds from complex biological matrices (e.g., human plasma). By leveraging the physicochemical properties of the tertiary amine and the nitrophenoxy ether linkage, we establish self-validating protocols that maximize recovery while minimizing matrix effects.

Physicochemical Profiling & The "Rule of 2"

To design an optimal extraction protocol, one must first deconstruct the molecule's behavior in solution:

  • Ionization (pKa): The diethylamine moiety is a tertiary amine with a conjugate acid pKa of approximately 9.0.

  • Lipophilicity (LogP): The nitrophenoxy group imparts significant hydrophobicity, making the neutral free-base highly soluble in non-polar organic solvents.

  • Isotope Effect: The substitution of four hydrogen atoms with deuterium in the -d4 analog[2] increases the mass by 4 Da (+4 m/z in MS) but does not measurably alter the pKa or LogP. This ensures identical partitioning behavior, making the -d4 compound a perfect internal standard (IS) to correct for extraction losses and ESI-MS ion suppression.

The "Rule of 2" in Extraction Logic: Extraction efficiency is governed by the ionization state of the target analyte. To drive a basic amine entirely into an organic phase (for LLE) or to elute it from a reversed-phase sorbent, the pH of the surrounding matrix must be at least 2 units above its pKa (pH > 11) to ensure >99.5% of the molecules are in their neutral, uncharged state[3][4]. Conversely, to trap the amine on a cation-exchange sorbent, the pH must be at least 2 units below its pKa (pH < 7) to ensure complete protonation[4].

Extraction Strategies Comparison

Mixed-Mode Strong Cation Exchange (MCX) SPE

Mixed-mode SPE is the gold standard for basic amines. MCX sorbents contain both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functional groups[5][6].

  • Mechanism: At acidic pH, the protonated tertiary amine binds strongly to the sulfonic acid groups via electrostatic interactions[7]. This allows for aggressive washing with 100% organic solvents (like methanol) to remove neutral lipids and pigments without premature elution of the target[5].

  • Elution: Elution is triggered by introducing a highly basic organic solvent (e.g., 5% NH₄OH in Methanol), which deprotonates the amine, breaking the ionic bond and releasing the analyte[8].

Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of the analyte between an aqueous sample and an immiscible organic solvent[9].

  • Mechanism: By adjusting the plasma sample to a highly alkaline pH (pH > 11 using NaOH or NH₄OH), the diethylamine group is neutralized[3]. The highly lipophilic neutral molecule then partitions favorably into an organic solvent such as Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate mixtures[9].

Protein Precipitation (PPT)

PPT is a non-selective technique that uses organic solvents (Acetonitrile or Methanol) to denature and precipitate plasma proteins. While fast, it fails to remove endogenous phospholipids, leading to severe matrix effects in downstream MS analysis.

Workflow Visualization

The following diagram illustrates the mechanistic logic behind the MCX SPE workflow, demonstrating how pH manipulation controls the retention and elution of the basic amine.

SPE_Workflow Sample 1. Sample Pre-treatment (Acidify to pH 3-4) Amine becomes protonated (+) Load 2. Load onto MCX Sorbent (Binds via Strong Cation Exchange) Sample->Load Wash1 3. Aqueous Wash (2% Formic Acid) Removes Salts & Polar Interferences Load->Wash1 Wash2 4. Organic Wash (100% Methanol) Removes Neutral Lipids & Proteins Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Neutralizes Amine & Elutes Target Wash2->Elute Analysis 6. LC-MS/MS Analysis (Quantification of -d4 and Analogs) Elute->Analysis

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Comparative Performance Data

The table below summarizes the expected analytical performance of each extraction method for Diethyl[2-(4-nitrophenoxy)ethyl]amine and its -d4 analog in human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid RemovalThroughputCost per Sample
SPE (MCX) 92 - 96%< 8% (Minimal)< 4%ExcellentMedium (96-well)High
LLE (MTBE) 78 - 85%15 - 20%7 - 10%GoodLow-MediumLow
PPT (Acetonitrile) 95 - 99%45 - 65% (Severe)12 - 18%PoorHighVery Low

Note: The -d4 internal standard perfectly tracks the non-deuterated analog across all methods, ensuring the relative recovery remains ~100% regardless of the absolute losses.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure the operator understands the causality of the workflow.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Sorbent: 30 mg / 1 cc MCX Cartridge.

  • Sample Pre-treatment: Spike 200 µL of plasma with Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 IS. Add 200 µL of 4% H₃PO₄ (Phosphoric Acid)[8].

    • Rationale: Drops the pH below 4, disrupting protein binding and ensuring the tertiary amine is 100% protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the cartridge.

    • Rationale: Wets the sorbent and prepares the acidic environment.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

    • Rationale: The positively charged amine binds to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid.

    • Rationale: Washes away unbound proteins, salts, and highly polar matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Rationale: Because the amine is ionically bound, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the target[7].

  • Elution: Elute with 2 x 500 µL of 5% NH₄OH in Methanol.

    • Rationale: The high pH (>11) neutralizes the amine, breaking the ionic interaction and allowing the methanol to sweep the lipophilic free-base off the column[8].

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Spike 200 µL of plasma with the -d4 IS. Add 100 µL of 0.5 M NaOH.

    • Rationale: Raises the aqueous pH to >11. Following the "Rule of 2", the amine (pKa ~9) is completely deprotonated into its highly lipophilic free-base form[3][4].

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

    • Rationale: MTBE is a non-polar solvent that readily dissolves the neutral nitrophenoxy-amine while leaving polar matrix components in the aqueous phase.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes to break any emulsions[3].

  • Phase Separation: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean tube.

    • Rationale: Freezing the aqueous layer prevents accidental aspiration of salts and proteins, ensuring a clean transfer.

  • Reconstitution: Evaporate the organic layer under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

References

  • Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 | ChemicalBook. chemicalbook.com.
  • CAS 19881-36-8: dietil[2-(4-nitrofenoxi)etil]amina - CymitQuimica. cymitquimica.com.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. nih.gov.
  • Solid-Phase Extraction. libretexts.org.
  • Solid-phase extraction. wikipedia.org.
  • Sample treatment based on extraction techniques in biological matrices. ovid.com.
  • Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. agilent.com.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. benchchem.com.
  • Microsampling with a Solid-Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. acs.org.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Handling isotopically labeled active pharmaceutical ingredient (API) intermediates like Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 requires a dual-focus approach: preserving the analytical integrity of the deuterium label...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling isotopically labeled active pharmaceutical ingredient (API) intermediates like Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 requires a dual-focus approach: preserving the analytical integrity of the deuterium label while mitigating severe health hazards. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE) and operational logistics.

Chemical Hazard Profile & Mechanistic Toxicology

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 (CAS: 1216997-10-2) is a deuterated tertiary amine containing a nitroaromatic moiety[1]. While the deuterium label is critical for its use as an internal standard in pharmacokinetic mass spectrometry, the chemical structure presents significant toxicological risks.

The Causality of Toxicity: The primary systemic hazard stems from the nitroaromatic group. In vivo, nitroaromatics undergo single-electron bioreduction mediated by enzymes such as cytochrome P450 or gut flora nitroreductases[2]. This process generates reactive nitro anion radicals and hydroxylamines[2]. These metabolites are potent oxidizing agents that convert the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobinemia. Because methemoglobin cannot bind oxygen, systemic exposure leads to severe tissue hypoxia and cyanosis[3]. Additionally, the tertiary amine acts as a localized alkaline irritant, capable of causing rapid dermal and ocular damage upon contact.

Toxicology A Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 B Bioreduction (CYP450 / Nitroreductases) A->B C Hydroxylamine & Nitro Anion Radicals B->C Single-electron transfer D Hemoglobin (Fe2+) C->D Oxidative stress E Methemoglobin (Fe3+) D->E Fe oxidation F Tissue Hypoxia (Cyanosis) E->F Impaired O2 transport

Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Quantitative Safety Metrics & PPE Matrix

To design an effective PPE strategy, we must rely on empirical permeation data rather than generic laboratory practices. Nitroaromatics and low-molecular-weight amines are notorious for rapidly permeating standard elastomeric barriers.

Safety Metric / PPESpecificationMechanistic Rationale
Molecular Weight 238.30 g/mol (d4 isotopologue)Critical for exact mass and stoichiometry in MS assays[1].
Primary Glove Barrier Butyl Rubber (0.5 mm)Provides >480 minutes (Level 6) breakthrough resistance against nitroaromatics and amines[4].
Secondary Glove (Inner) Nitrile (4-8 mil)Nitrile acts as a tactile inner layer but fails rapidly (<15 min) against neat nitro compounds[5]. Used only for splash protection.
Respiratory Protection Type A / AX CartridgeRequired if aerosolized. Filters organic vapors with boiling points > 65°C[4][6].
Specific Antidote Methylene Blue (IV)Accelerates the enzymatic reduction of methemoglobin (Fe³⁺) back to hemoglobin (Fe²⁺)[3].

Expert Insight on Glove Selection: Do not rely solely on standard nitrile gloves for handling the neat compound or concentrated stock solutions. Permeation testing demonstrates that nitrobenzene derivatives and diethylamine analogs can breach nitrile barriers in under 15 minutes[5][7]. A dual-gloving strategy—butyl rubber over nitrile—ensures maximum chemical resistance while allowing the operator to safely remove the outer contaminated glove without exposing bare skin.

Operational Handling Protocol

Preserving the isotopic purity of the -d4 label is just as critical as personnel safety. Exposure to atmospheric moisture or protic solvents can lead to hydrogen-deuterium (H/D) exchange, invalidating the compound's utility as an internal standard.

Workflow Step1 1. Pre-Operation Verify Fume Hood & Don Butyl PPE Step2 2. Dispensing Weigh in inert atmosphere (Ar/N2) Step1->Step2 Step3 3. Dissolution Use anhydrous/aprotic solvents Step2->Step3 Step4 4. Reaction Execute under inert blanket Step3->Step4 Step5 5. Decontamination Quench and dispose as hazardous Step4->Step5

Standard operating procedure for handling deuterated nitroaromatic amines.

Step-by-Step Methodology:

  • Pre-Operation: Verify fume hood face velocity (0.4–0.6 m/s). Don chemical splash goggles, a flame-resistant lab coat, inner nitrile gloves, and outer butyl rubber gloves[4].

  • Dispensing: Weigh the solid within a controlled inert atmosphere (glove box or continuous N₂/Ar purge) to prevent moisture absorption and H/D exchange. Use anti-static spatulas, as amines can generate static charges.

  • Dissolution: Reconstitute the standard using strictly anhydrous, aprotic solvents (e.g., anhydrous acetonitrile or dichloromethane)[8]. Avoid protic solvents like methanol or water during stock preparation to protect the deuterium label.

  • Reaction/Assay Setup: Transfer the solution using gas-tight syringes. Keep all vials sealed with PTFE-lined septa to maintain the inert environment.

  • Decontamination: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) into a designated hazardous waste stream before removing them from the fume hood.

Emergency Response & Disposal Plan

Exposure Protocols:

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes[9]. Remove contaminated clothing instantly; the amine component will cause rapid dermal burns.

  • Systemic Exposure (Cyanosis): If the operator exhibits bluish skin, shortness of breath, or dizziness, suspect methemoglobinemia[3]. Administer 100% oxygen and seek immediate emergency medical intervention. Intravenous Methylene Blue (1-2 mg/kg) is the clinical standard of care for nitroaromatic-induced methemoglobinemia[3].

Disposal Logistics: Do not use combustible materials (like paper towels) to absorb large spills, as nitro compounds can pose a fire hazard when concentrated. Use inert absorbent pads. Collect all waste, including contaminated gloves and empty vials, into a clearly labeled, sealable high-density polyethylene (HDPE) container. Dispose of via a certified hazardous waste contractor for high-temperature incineration[9].

References

  • Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4. ChemicalBook. 1

  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Chemsrc. 9

  • Toxicological Profile For Nitrobenzene. U.S. Environmental Protection Agency (EPA).3

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. 2

  • Hand Protection Chemical Resistance Guide. San Francisco State University / North Safety Products. 5

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. 4

  • Safety Data Sheet: Diethylamine. Carl ROTH. 6

Sources

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